Nimustine hydrochloride (ACNU) represents a chloroethylnitrosourea compound with established alkylating activity against various malignancies, particularly central nervous system tumors. This whitepaper provides a comprehensive technical analysis of this compound's molecular mechanisms, experimental methodologies, and clinical applications tailored for researchers and drug development professionals. This compound exerts its cytotoxic effects primarily through DNA alkylation, specifically targeting the O-6 and N-7 positions of guanine residues, resulting in lethal cross-links that disrupt DNA replication and transcription. Recent advances in delivery strategies, particularly convection-enhanced delivery (CED), have revitalized interest in this compound for treating glioblastomas and other challenging CNS malignancies. This review synthesizes current understanding from foundational biochemistry through contemporary clinical applications, providing both quantitative data summaries and experimental protocols to support ongoing research and development efforts.
This compound (1-(4-amino-2-methyl-5-pyrimidinyl)methyl-3-(2-chloroethyl)-3-nitrosourea hydrochloride) is a water-soluble nitrosourea compound characterized by high lipophilicity that enables exceptional blood-brain barrier penetration. This property distinguishes it from other nitrosourea agents and underpins its utility in neuro-oncology.
Solubility and formulation: Unlike carmustine (BCNU), which requires ethanol-based solvents associated with ocular toxicity, this compound's water solubility provides distinct clinical safety advantages for intracarotid administration [1]. This characteristic also makes it particularly suitable for convection-enhanced delivery applications where ethanol-free solutions are preferred for neurological applications.
Biodistribution and metabolism: Following systemic administration, this compound achieves cerebrospinal fluid concentrations representing 15-30% of plasma levels, facilitating therapeutic efficacy against CNS malignancies [2]. The compound undergoes spontaneous decomposition at physiological pH, generating reactive intermediates responsible for both therapeutic and toxic effects.
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Characteristics | Research Significance |
|---|---|---|
| Chemical Classification | Chloroethylnitrosourea compound | Prototypical bifunctional alkylating agent |
| Solubility | High water solubility | Suitable for CED without toxic solvents [1] |
| Blood-Brain Barrier Penetration | 15-30% of plasma levels in CSF | Effective against CNS malignancies [2] |
| Molecular Weight | 309.15 g/mol | Favorable for tissue distribution [3] |
| Reactive Intermediates | Diazonium ions and isocyanates | Alkylation and carbamoylation activities [4] |
The primary mechanism of this compound's cytotoxicity involves alkylation of DNA bases, culminating in interstrand cross-links that disrupt DNA replication and transcription. The process involves several well-defined biochemical steps:
Decomposition and activation: At physiological pH, this compound undergoes spontaneous decomposition via hydroxyl ion abstraction, generating two primary reactive intermediates: an isocyanate compound and diazonium hydroxide [4] [2]. The latter further decomposes to form chloroethyldiazonium ions and ultimately reactive carbonium ions that mediate alkylation.
DNA guanine alkylation: The electrophilic carbonium ions preferentially attack the O-6 position of guanine residues, creating an initial monoalkylated adduct [4]. This intermediate undergoes intramolecular rearrangement, forming an ethylene bridge between the O-6 of guanine and the N-3 position of cytosine on the complementary DNA strand [4] [2]. These covalent cross-links prevent DNA strand separation during replication, causing replication fork arrest and ultimately triggering apoptotic pathways.
Additional molecular targets: Beyond O-6 guanine alkylation, this compound also modifies the N-7 position of deoxyguanylic acid and the N-3 position of deoxycytidylic acid, creating additional DNA-DNA and DNA-protein cross-links that compound cellular damage [2]. The isocyanate intermediates contribute to cytotoxicity through carbamoylation of proteins, inhibiting DNA polymerase and impairing repair of DNA strand breaks [4].
Figure 1: this compound DNA Alkylation and Apoptosis Signaling Pathway
The DNA damage inflicted by this compound triggers complex cellular responses that determine cell fate:
DNA damage response activation: this compound-induced cross-links initiate phosphorylation of H2A.X (γ-H2A.X), a marker of DNA double-strand breaks, and activate the mismatch repair (MMR) system [5]. Cells deficient in MMR components (MSH2, MSH6, MLH1) demonstrate reduced apoptosis following this compound treatment, highlighting the importance of functional DNA damage recognition [5].
MAPK signaling involvement: this compound activates JNK and p38K MAPK pathways but interestingly does not consistently activate ERK1/2 [6]. Pharmacological inhibition and siRNA knockdown studies demonstrate that JNK signaling is particularly critical for this compound-induced apoptosis, while p38K and ERK1/2 play more modest roles [6].
Transcriptional regulation and apoptosis: JNK activation leads to c-Jun phosphorylation, which upregulates pro-apoptotic factors including BIM [6]. This BCL-2 family protein promotes mitochondrial outer membrane permeabilization, triggering caspase-9 and caspase-3 activation, and culminating in apoptotic cell death [6] [5]. Conversely, the AP-1 component FRA1 appears to exert protective effects, with its silencing enhancing this compound-induced apoptosis [6].
Standardized methodologies have been developed to evaluate this compound's efficacy and mechanisms in laboratory models:
Cell viability and proliferation assays: Researchers typically employ Cell Counting Kit-8 (CCK-8) or XTT reduction assays to quantify this compound's effects on cell viability [5]. These assays measure mitochondrial reductase activity as a proxy for viable cell number following 72-hour drug exposure, with IC₅₀ values typically ranging from 10-100 μM depending on cell type and MGMT status [5].
Cell death analysis: Apoptotic death is quantified through multiple complementary approaches, including propidium iodide (PI) staining for sub-G1 population analysis, annexin V staining for phosphatidylserine externalization, and caspase-3/7 activation assays [5]. Western blotting for PARP cleavage provides additional confirmation of apoptotic pathway activation [5].
DNA damage assessment: Immunoblotting for γ-H2A.X serves as a sensitive marker for DNA double-strand breaks following this compound exposure [5]. Additional DNA damage response markers include phosphorylation of ATM, ATR, and CHK1/2, which can be quantified through Western blot or immunofluorescence [6] [5].
Table 2: Experimental Models for this compound Research
| Model Type | Key Applications | Methodological Considerations |
|---|---|---|
| In Vitro Systems | ||
| L1210 murine leukemia cells | Resting cell population studies [7] | Nutrient-depleted medium for cell cycle synchronization |
| U87, U251, U343 GBM lines | TMZ resistance mechanisms [5] | Continuous TMZ exposure to derive resistant sublines |
| Primary glioma cultures | Patient-specific therapeutic responses | Limited replication capacity requires early passage use |
| In Vivo Systems | ||
| Rodent intracranial xenografts | Drug distribution and efficacy [3] | Stereotactic implantation for precise tumor location |
| 9L rat gliosarcoma model | CED parameters optimization [3] | Immunocompetent host for microenvironment studies |
| Non-human primates | CED safety and distribution [8] | Required for human translation of delivery parameters |
Advanced delivery approaches have been developed to optimize this compound's therapeutic potential:
Convection-Enhanced Delivery (CED) protocol: For preclinical CED studies, researchers typically use a reflux-free step-design infusion cannula connected to a micro-infusion pump (e.g., BeeHive system) [3]. This compound is dissolved in saline at 0.75-1 mg/mL concentration, with 14C-labeled ACNU (0.02 mg/animal in 20 μL) used for distribution studies [3]. Infusion rates of 0.1-0.3 μL/min are typically employed to maximize distribution while minimizing reflux [9] [8].
Drug distribution monitoring: Real-time monitoring of this compound distribution is achieved by co-infusing gadolinium-DOTA with the drug solution, allowing MR visualization of distribution volume [8]. Alternatively, mass spectrometry imaging (MSI) at 75 μm resolution provides detailed spatial distribution of the parent compound and metabolites in tissue sections [3].
Temozolomide-resistant models: To study this compound efficacy against resistant tumors, researchers establish TMZ-resistant sublines through continuous TMZ exposure (50-300 μM) for at least 12 months [5]. These models demonstrate that this compound retains efficacy against TMZ-resistant cells, with survival prolongation in mouse xenograft models [5].
Figure 2: Convection-Enhanced Delivery Experimental Workflow
Several molecular pathways contribute to this compound resistance, mirroring mechanisms observed with other alkylating agents:
DNA repair pathways: O6-methylguanine-DNA methyltransferase (MGMT) represents the primary resistance mechanism, directly removing chloroethyl adducts from the O-6 position of guanine before they can form lethal cross-links [2]. Additionally, mismatch repair (MMR) deficiencies (particularly MSH6 and MLH1 downregulation) confer resistance by preventing recognition and processing of this compound-induced DNA damage [5].
Drug transport and metabolism: While this compound's spontaneous activation reduces classic enzymatic resistance mechanisms, cellular efflux transporters may limit intracellular accumulation. Additionally, enhanced glutathione-S-transferase activity may contribute to detoxification through conjugation with reactive intermediates.
Altered apoptosis signaling: Defects in mitochondrial apoptosis pathways, including imbalances in BCL-2 family proteins or caspase inhibition, can confer resistance despite successful DNA cross-link formation [6]. The balance between pro-apoptotic (c-Jun) and protective (FRA1) AP-1 components further modulates cellular sensitivity [6].
The clinical application of this compound is limited by several dose-related toxicities:
Hematological toxicity: Delayed myelosuppression represents the dose-limiting toxicity, with nadirs for white blood cells (4-5 weeks) and platelets (5-6 weeks) after administration [2]. This prolonged suppression necessitates extended intervals between treatment cycles (typically 6 weeks) and careful monitoring of hematological parameters [2].
Neurotoxicity: While this compound exhibits low CNS toxicity with conventional intravenous administration, intra-arterial delivery increases risks of encephalopathy, seizures, focal weakness, and stroke-like symptoms [2]. Pathological examination reveals focal necrosis and mineralizing angiopathy, likely resulting from combined direct neurotoxicity and endothelial damage [2].
Ocular complications: Intra-arterial administration carries risk of retinal injury and optic neuropathy, though these are less frequent than with carmustine due to this compound's ethanol-free formulation [1]. Supraophthalmic delivery positioning and ocular compression devices can mitigate these risks [1].
Innovative administration strategies aim to maximize this compound's efficacy while minimizing systemic exposure:
Convection-enhanced delivery: Recent phase I/II trials demonstrate that CED of this compound (0.75 mg/mL in 7 mL volume) combined with systemic temozolomide is well-tolerated and shows promising efficacy against DIPG, achieving a 1-year survival rate of 60% compared to historical controls of <10% [9] [8]. Real-time monitoring with Gd-DOTA co-infusion allows for optimized distribution volumes and early detection of leakage into CSF spaces [8].
Combination therapy strategies: this compound demonstrates synergistic interactions with temozolomide both in vitro and in clinical settings [8] [5]. This combination leverages different alkylation patterns and DNA damage recognition pathways to overcome resistance mechanisms. Additionally, this compound's ability to inhibit TGF-β1 secretion and reduce Fas expression may modulate the tumor microenvironment to enhance immune cell infiltration [3].
Salvage therapy for resistant malignancies: this compound demonstrates significant activity against temozolomide-resistant glioblastoma models, with both lomustine and this compound achieving prolonged survival in mice bearing TMZ-resistant xenografts where temozolomide itself was ineffective [5]. This positions this compound as a valuable option for salvage therapy following temozolomide failure.
Table 3: Clinical Trial Data for this compound in Neuro-Oncology
| Trial Design | Patient Population | Key Outcomes | Reference |
|---|---|---|---|
| Phase II, multicenter | 20 pediatric DIPG patients | 1-year survival: 60%; Median survival: 15 months | [9] |
| Phase I, CED | 16 recurrent brainstem glioma patients | Recommended concentration: 0.75 mg/mL; Well-tolerated | [8] |
| Intra-arterial vs intravenous | 84 glioblastoma patients | Similar median survival (56 vs 59 weeks) | [2] |
| Preclinical CED study | Rat 9L intracranial model | Robust distribution; Delayed clearance at infusion site | [3] |
Several promising research avenues may enhance this compound's therapeutic potential:
Biomarker development: Further investigation of MGMT status, MMR proficiency, and AP-1 component expression as predictive biomarkers could improve patient selection [6] [2]. Additionally, molecular imaging approaches to visualize these factors in situ could guide therapy personalization.
Novel combination strategies: Research exploring this compound with PARP inhibitors (exploiting DNA damage response), immunomodulatory agents (building on observed immune cell infiltration), and targeted therapies may yield synergistic effects worthy of clinical development [3].
Delivery technology advancement: Refinements in CED catheter design, real-time monitoring techniques, and convection optimization algorithms may significantly improve drug distribution and therapeutic outcomes [9] [8]. Development of implantable slow-release systems analogous to Gliadel wafers could provide sustained local drug exposure.
This compound remains a valuable alkylating agent in the neuro-oncology arsenal, particularly with advanced delivery approaches like CED that maximize its therapeutic potential while mitigating systemic toxicity. Its well-characterized mechanism of DNA cross-linking and favorable CNS penetration provide a strong pharmacological foundation for continued clinical application. Ongoing research focusing on biomarker-directed therapy, novel combination approaches, and enhanced local delivery promises to expand this compound's utility against glioblastoma, DIPG, and other challenging CNS malignancies. For research purposes, the compound continues to serve as an important tool for understanding DNA damage response pathways and developing strategies to overcome therapeutic resistance in solid tumors.
The process by which nimustine creates lethal DNA cross-links involves multiple steps and intermediates:
This mechanism of DNA ICL formation can be visualized in the following pathway:
Visualization of the key chemical steps in this compound-induced DNA cross-linking.
A major challenge in this compound therapy is tumor resistance, primarily mediated by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT) [2] [3].
The synergy between this compound and lonidamine, which targets tumor energy metabolism, can be summarized as follows:
Mechanisms through which lonidamine sensitizes resistant tumor cells to this compound.
For researchers, quantitative data and established experimental protocols are essential. The table below summarizes key findings from the search results:
| Cell Line/Model | Assay/Measurement | Key Findings/IC50 Values | Citation |
|---|---|---|---|
| Human Glioblastoma SF126 | Cell survival (IC50) | 480 μM (ACNU alone) | [2] |
| Human Glioblastoma SF763 | Cell survival (IC50) | 1445 μM (ACNU alone); Synergy with LND (Q = 0.98-1.44) | [2] |
| Human Glioblastoma U-87MG | Cell viability (MTT, 72 hrs) | IC50 = 0.72 μM | [4] |
| C3H/HeN mouse xenografts | Tumor growth inhibition | 15-30 mg/kg (IV, combined with radiotherapy) caused tumor growth inhibition, weight loss, and WBC depression. | [4] |
Detailed In Vitro Methodology (from [2]):
Nimustine's ability to penetrate the BBB is a fundamental property of its chemical structure.
The tables below summarize the drug's action mechanism and the key resistance pathways that limit its efficacy.
Table 1: Mechanism of Action of this compound
| Step | Process | Description |
|---|---|---|
| 1 | Spontaneous Decomposition | In aqueous solutions, this compound decomposes to generate two highly reactive electrophilic intermediates: an isocyanate and a chloroethyl diazonium ion [1]. |
| 2 | DNA Alkylation | The primary cytotoxic action is the alkylation of the O-6 position of guanine in DNA [3] [1]. |
| 3 | DNA Cross-linking | The initial O6-chloroethylguanine adduct undergoes intramolecular rearrangement, ultimately forming a lethal DNA interstrand cross-link (ICL) between guanine and cytosine on opposite DNA strands [3] [1]. These ICLs prevent DNA strand separation, blocking DNA replication and transcription, which leads to cell death [3]. |
Table 2: Key Resistance Mechanisms to this compound
| Mechanism | Description | Impact |
|---|---|---|
| MGMT Repair | The DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT) can transfer the alkyl group from the O-6 position of guanine to its own active site, thereby repairing the cross-link precursor and preventing the formation of lethal ICLs [3]. | Primary resistance mechanism; high MGMT expression is linked to treatment failure [3]. |
| Glutathione Detoxification | The glutathione (GSH)/glutathione-S-transferase (GST) system can quench the reactive electrophiles produced by this compound, leading to drug inactivation before it can reach its DNA target [3]. | Reduces the effective intracellular drug concentration [3]. |
| Drug Efflux | Multidrug resistance-associated proteins (e.g., p-glycoprotein) can actively export this compound out of the tumor cell, reducing intracellular accumulation [3]. | Decreases drug exposure and cytotoxicity [3]. |
The following diagram illustrates the mechanism of action and major resistance pathways of this compound.
Diagram of this compound's mechanism and resistance.
Recent research focuses on combining this compound with agents that target tumor metabolism to overcome resistance.
Research on this compound's BBB penetration and efficacy relies on specific experimental models.
Table 3: In Vitro and In Vivo Models in this compound Research
| Model Type | Specific System | Application in this compound Studies |
|---|---|---|
| In Vitro BBB Model | hCMEC/D3 cell line [4]. Human cerebral microvascular endothelial cells grown on collagen-coated transwell filters to form a monolayer. | Measures barrier integrity via Transendothelial Electrical Resistance (TEER) and permeability to fluorescent dextrans. Used to study how factors like glioblastoma stem cell secretomes modulate BBB permeability and potentially affect this compound delivery [4]. |
| In Vivo Efficacy Model | Mouse tumor xenografts [3] [5]. Human glioblastoma cells (e.g., SF763, U87MG) implanted subcutaneously or intracranially in immunodeficient mice. | Evaluates the antitumor activity and survival benefit of this compound, either alone or in combination with other drugs like lonidamine [3] or against temozolomide-resistant gliomas [5]. |
The search for new brain-penetrant drugs is increasingly aided by computational models. While these are general tools not specific to this compound, they represent the cutting-edge in BBB permeability prediction.
The following table summarizes the quantitative pharmacokinetic data for nimustine from different experimental settings. A notable finding is its very short half-life in the cerebrospinal fluid (CSF) [1] [2].
| Parameter | Reported Value(s) | Experimental Context | Source |
|---|---|---|---|
| Half-life in CSF | 0.2 - 1.1 hours [2] | CSF perfusion chemotherapy in human patients | Morikawa et al. (1998) [2] |
| Half-life in Plasma | Up to 30% of ACNU crosses the BBB (as a percentage of administered dose) [3] | Intravenous administration in dogs | Yamazaki et al. (2014) [3] |
| Peak CSF Concentration Timing | ~40 minutes after start of a 1-hour perfusion [2] | CSF perfusion chemotherapy in human patients | Morikawa et al. (1998) [2] |
| Recommended Concentration for CED | 0.75 mg/mL (in a fixed 7 mL volume) [4] | Convection-Enhanced Delivery (CED) in a human Phase I trial | Saito et al. (2020) [4] |
| Maximum Tolerated Dose (MTD) in Dogs | 25 mg/m² (intravenous) [3] | Phase I dose-escalation study in tumor-bearing dogs | Yamazaki et al. (2014) [3] |
| Dose-Limiting Toxicity (DLT) | Neutropenia [3] | Phase I dose-escalation study in tumor-bearing dogs | Yamazaki et al. (2014) [3] |
Here are the methodologies for two key local delivery techniques used in this compound pharmacokinetic studies.
This protocol is designed to achieve high drug concentrations in the CSF for treating disseminated brain tumors [1] [2].
CED is a localized technique that uses a pressure gradient to deliver drugs directly into brain tissue, bypassing the blood-brain barrier [4] [5]. The following workflow outlines a representative CED procedure from a clinical trial.
Workflow for CED of this compound in a clinical trial setting, based on Saito et al. (2020) [4].
The pharmacokinetic data highlights two critical areas for development:
Nimustine exerts its cytotoxic effects through a complex mechanism that leads to DNA damage, preventing cancer cells from replicating.
The following diagram illustrates the key steps in this compound's mechanism of action leading to DNA cross-linking.
Researchers use several biophysical techniques to study how this compound interacts with DNA, providing insights into its binding sites and the resulting structural changes.
| Technique | Key Experimental Parameters | Primary Application & Findings for this compound |
|---|---|---|
| ATR-FTIR Spectroscopy | DNA concentration: 42 mM (phosphate); Molar ratios (this compound/DNA): 1/60, 1/40, 1/20; Incubation: 2 hrs at room temp [2]. | Identified binding to guanine (C6=O6) and thymine (C4=O4) in the DNA major groove [2]. |
| Circular Dichroism (CD) Spectroscopy | DNA concentration: 2.5 mM; Molar ratios: 1/60 to 1/20; Wavelength range: 200-320 nm [2]. | Detected conformational change of DNA from native B-form towards C-form [2]. |
| Isothermal Titration Calorimetry (ITC) | DNA: 5×10⁻³ mM; this compound: 1.5 mM; 20 serial injections at 25°C [2]. | Determined reaction is entropy-driven and endothermic, suggesting hydrophobic interactions in the major groove pocket [2]. |
| Cell-Based Assays (in vitro) | Use of temozolomide-resistant (TMZ-R) GBM cell lines (e.g., U87, U251); Drug treatment for 72 hrs; Analysis of cell death and DNA damage markers (e.g., γ-H2A.X) [3]. | Demonstrated efficient antitumor effects on TMZ-resistant cells; showed upregulation of DNA double-strand break signaling [3]. |
Nimustine (ACNU) is a chloroethyl nitrosourea derivative used as an alkylating anticancer drug, primarily for treating malignant gliomas [1] [2]. Its key characteristic is sufficient water solubility, which distinguishes it from some other nitrosoureas and makes it suitable for specific administration techniques like convection-enhanced delivery (CED) [3] [2].
The core instability of this compound stems from the nitrosourea group. This group labilizes the nitrogen-carbon bond, leading to spontaneous decomposition and complex degradation pathways [4].
The diagram below illustrates the established degradation pathway of this compound in an aqueous solution and its subsequent alkylation of DNA, which is responsible for its antitumor activity [1] [4].
This alkylation leads to the formation of cytotoxic DNA interstrand cross-links, which prevent DNA replication and ultimately cause cell death [4].
The molecular interaction between this compound and DNA has been studied using biophysical techniques, providing the following insights [1]:
| Analysis Method | Key Findings on this compound-DNA Interaction |
|---|---|
| ATR-FTIR Spectroscopy | Binding with nitrogenous bases in the DNA major groove, primarily with Guanine (C6=O6) and Thymine (C4=O4) [1]. |
| Circular Dichroism (CD) Spectroscopy | Perturbation of DNA's native B-conformation and partial transition into a C-form upon this compound binding [1]. |
| Isothermal Titration Calorimetry (ITC) | Interaction is entropy-driven and endothermic, suggesting hydrophobic interactions within the DNA major groove [1]. |
The decomposition mechanism has direct implications for this compound handling and formulation:
Nimustine's anticancer activity begins with its spontaneous decomposition in the aqueous cellular environment to produce two highly reactive electrophilic intermediates [1]:
The key cytotoxic event is the formation of DNA interstrand cross-links (ICLs), which prevents DNA strand separation and halts replication [1] [2]. Spectroscopic studies confirm this compound binds specifically to guanine (O6) and thymine (O4) in the DNA major groove, causing a partial conformational shift in the DNA from the native B-form toward the C-form [3].
This massive DNA damage activates the DNA damage response (DDR) signaling pathway, initiating a complex cellular decision-making process that can lead to apoptosis [2].
Research on this compound's efficacy includes both in vitro and in vivo models, with recent clinical trials exploring novel delivery methods.
Established human glioblastoma (GBM) cell lines are used to study this compound's effects. The methodology typically involves:
The diagram below illustrates the signaling pathway this compound triggers in glioma cells to induce apoptosis, as identified in these in vitro studies [5]:
This compound induces apoptosis via DNA damage-triggered JNK/c-Jun/BIM signaling.
A recent Phase II trial investigated a novel local delivery method for this compound in pediatric Diffuse Intrinsic Pontine Glioma (DIPG) [6] [7]:
The table below summarizes inhibitory concentrations (IC50) of this compound against various human cancer cell lines from experimental models [2].
| Cell Line | Cell Type / Origin | Assay | IC50 / Cytotoxicity |
|---|---|---|---|
| U-87MG ATCC | Human Glioblastoma | MTT Assay (72 hours) | 0.84 µM [2] |
| SF-126 | Human Glioblastoma | CCK8 Assay (24 hours) | 320 µM [2] |
| SF-126 (AGT-deficient) | Human Glioblastoma (DNA repair deficient) | CCK8 Assay (24 hours) | 450 µM [2] |
A significant application of this compound is in treating temozolomide-resistant glioblastoma (TMZ-R-GBM). One study established TMZ-resistant clones of human GBM cells and found that while TMZ's antitumor effect was significantly reduced, This compound and lomustine (CCNU) demonstrated efficient antitumor effects against these resistant cells, both in vitro and in vivo [4]. Systemic treatment with this compound in mouse models significantly prolonged survival after implantation of TMZ-resistant cells [4].
Nimustine exerts its cytotoxic effect through a multi-step process that culminates in programmed cell death.
The following diagram illustrates the key signaling pathways involved in this compound-induced apoptosis:
Research on this compound involves specific in vitro and in vivo models to elucidate its efficacy and mechanisms.
The table below summarizes cytotoxicity data (IC₅₀ values) of this compound against various glioma cell lines.
| Cell Line | Experimental Context | IC₅₀ Value | Citation |
|---|---|---|---|
| U-87MG (ATCC) | Cell viability after 72 hrs (MTT assay) | 0.72 μM | [4] |
| U-87MG (ATCC) | Cell viability after 72 hrs (MTT assay) | 0.84 μM | [6] |
| SF-126 | Cell survival after 24 hrs (CCK8 assay), low AGT | 320 μM | [6] |
| SF-126 | Cell survival after 24 hrs (CCK8 assay), AGT-deficient | 450 μM | [6] |
This compound has an important role in neuro-oncology, both in systemic use and in advanced local delivery techniques.
Nimustine is utilized as a reagent in organic synthesis. One patent describes its use as an oxidizing agent in a key step for the synthesis of the anthelmintic compound Moxidectin [1].
The table below summarizes the oxidation step where this compound is employed:
| Reaction Objective | Reaction Type | Key Reagent | Reaction Conditions | Role of this compound |
|---|---|---|---|---|
| Oxidation of a hydroxy group at the C-29 position to a ketone, without oxidizing the C-13 and C-25 hydroxy groups [1] | Selective Oxidation | This compound (as an oxidant) [1] | Carried out in an organic solvent (e.g., dichloromethane, toluene) with a binding agent (e.g., triethylamine), typically at temperatures between -10°C to 30°C [1] | To selectively achieve the target oxidation, avoiding the side reactions and low yields associated with traditional methods like Swern oxidation [1] |
This compound hydrochloride (ACNU) is a nitrosourea alkylating agent with a well-established mechanism of action, primarily used in cancer research and treatment, especially for malignant brain tumors [2] [3] [4].
The following diagram illustrates the key cellular signaling pathways induced by this compound hydrochloride:
The mechanisms shown in the pathway are supported by the following experimental findings:
Based on the search results, the synthesis information for this compound appears to be part of proprietary pharmaceutical manufacturing processes, which are often not disclosed in the public domain. To proceed with your research, you could:
Cl.CC1=NC=C(CNC(=O)N(CCCl)N=O)C(N)=N1) is available [6], which could be used as a starting point for retrosynthetic analysis [7] [6].
Nimustine hydrochloride (ACNU) is a nitrosourea-based alkylating agent used as an antineoplastic drug [1] [2]. Its key characteristic is the ability to cross the blood-brain barrier, making it particularly relevant for treating central nervous system (CNS) tumors [1] [3].
The primary mechanism of action involves inducing DNA damage in cancer cells through two main pathways [4]:
The molecular mechanism begins with the spontaneous decomposition of the nitrosourea group, generating two key electrophiles [1] [2]:
The following diagram illustrates the signaling pathways triggered by this compound-induced DNA damage, leading to cancer cell death.
Figure 1: Signaling pathways of this compound-induced apoptosis in cancer cells. DNA damage triggers the MAPK/JNK pathway and caspase cascade, leading to cell death [5] [4].
While this compound has been used systemically for various brain tumors and lymphomas, the most significant recent research involves its local delivery via Convection-Enhanced Delivery (CED) for treating Diffuse Intrinsic Pontine Glioma (DIPG), a lethal pediatric brain tumor [5] [6] [7].
The table below summarizes key quantitative data from recent clinical trials investigating CED of this compound.
| Trial Phase / Focus | Patient Population | Key Efficacy Findings | Dosage & Administration |
|---|
| Phase II [5] [7] | Children (3-21 yrs) with newly diagnosed DIPG (n=21) | 1-year survival rate: 60% Median Overall Survival: 15 months Objective Response Rate (CR+PR): 35% | Concentration: 0.75 mg/mL Volume: 7 mL (±0.3 mL) Infusion: Over 2-3 days via CED catheter, 1 month post-radiotherapy | | Phase I [6] | Patients (3-81 yrs) with recurrent brainstem gliomas (n=16) | Demonstrated antitumor activity and prolonged overall survival. Recommended concentration: 0.75 mg/mL | Concentration Escalation: 0.25, 0.5, and 0.75 mg/mL Volume: 7 mL via CED with real-time MRI monitoring |
Beyond DIPG, research confirms this compound's efficacy against temozolomide-resistant glioblastoma (TMZ-R-GBM), a common clinical challenge [8]. The following table compares its effects with other alkylating agents in this context.
| Drug | Mechanism | Efficacy in TMZ-R-GBM Models | Key Research Findings |
|---|---|---|---|
| This compound (ACNU) | Alkylating agent (nitrosourea); forms DNA cross-links [8] [4] | Effective [8] | Induces DNA damage and apoptosis in TMZ-resistant cells; significantly prolongs survival in mouse models [8]. |
| Lomustine (CCNU) | Alkylating agent (nitrosourea); forms DNA cross-links [1] [8] | Effective [8] | Demonstrates efficient antitumor effects on TMZ-R-cells, comparable to ACNU [8]. |
| Temozolomide (TMZ) | Alkylating agent (imidazotetrazine); primarily methylates DNA [8] | Ineffective [8] | Antitumor effects are significantly reduced in TMZ-R-cells due to altered DNA damage response [8]. |
For your experimental planning, here are detailed methodologies from key recent studies.
This workflow is based on the phase I and II trials for brainstem gliomas [5] [6].
a. Preoperative Planning:
b. Catheter Insertion and Drug Infusion:
c. Safety and Efficacy Assessment:
The following diagram summarizes this complex clinical workflow.
Figure 2: Clinical workflow for CED of this compound in brainstem gliomas, covering preoperative planning to post-treatment assessment [5] [6].
This protocol is derived from studies investigating this compound's effects on temozolomide-resistant glioblastoma cells [8].
Cell Line Preparation:
Drug Treatment and Viability Assay:
Cell Death and Mechanism Analysis:
The this compound research landscape is evolving, with several key trends and opportunities:
Nimustine is a chloroethylnitrosourea (CENU) alkylating agent that has shown effective antitumor activity, particularly in models of temozolomide-resistant glioblastoma (TMZ-R-GBM) [1] [2]. Its efficacy is attributed to the formation of cytotoxic DNA interstrand cross-links (ICLs), which trigger DNA damage response and apoptosis [3].
A primary mechanism of resistance to this compound is mediated by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT). Strategies to overcome this include combining this compound with energy blockers like lonidamine (LND), which downregulates MGMT expression and enhances this compound's cytotoxicity [3].
Here is a consolidated cell culture protocol synthesized from multiple recent studies. You can adapt the drug concentration and exposure time based on your specific research goals.
Table 1: Cell Culture and Treatment Parameters
| Parameter | Specifications | Key Notes |
|---|---|---|
| Cell Lines | Human glioblastoma lines (e.g., U251MG, U87MG, SF763, SF126) | U251MG and SF763 are often used in resistance studies [3] [4]. |
| Culture Medium | DMEM or RPMI-1640, supplemented with 10% FBS [3] [4] | Maintain at 37°C in a humidified 5% CO₂ atmosphere [4]. |
| This compound Stock | Typically dissolved in DMSO [2] | Aliquot and store at -20°C or -80°C. |
| Working Concentrations | Varies by cell line and assay (see Table 2) | Determine the IC₅₀ for your specific cell line beforehand. |
| Exposure Time | 24-hour incubation common for initial treatment [3] | Longer-term effects are measured in subsequent assays. |
This method is ideal for generating dose-response curves and calculating IC₅₀ values.
Table 2: Exemplary this compound Cytotoxicity Data from Recent Studies
| Cell Line | Reported IC₅₀ (μM) | Context / Notes | Source |
|---|---|---|---|
| SF126 | ~480 μM | Monotherapy in parental cell line. | [3] |
| SF763 | ~1445 μM | Monotherapy in parental cell line. | [3] |
| U251MG | 40 μg/mL (≈ 200 μM*) | Used in combination with an anti-TfR antibody. | [4] |
| U87MG | 60 μg/mL (≈ 300 μM*) | Used in combination with an anti-TfR antibody. | [4] |
Note: Conversion based on this compound molecular weight of ~309 g/mol.
This assay tests the long-term reproductive viability of cells after treatment.
Quantify programmed cell death using flow cytometry.
The energy blocker lonidamine (LND) can be used as a chemosensitizer to reverse this compound resistance through a mechanism summarized as "HMAGOMR" [3]. The following diagram illustrates the workflow and multi-target mechanism of this combination strategy.
Protocol for LND and ACNU Combination:
The diagram below outlines the complete workflow for a standard this compound experiment, from cell culture to data analysis.
| Primary Indication | Combination Protocol (Acronym) | Dosing Regimen | Key Efficacy Outcomes | Common toxicities |
|---|
| Malignant Glioma (Newly Diagnosed) | Nimustine + Teniposide (VM26) [1] | ACNU: 90 mg/m², IV, Day 1 VM26: 60 mg/m², IV, Days 1-3 With involved-field radiotherapy Cycles every 6 weeks | Glioblastoma (GBM): Median OS 17.3 mos; 2-yr OS 25% Anaplastic Glioma: Median OS 60.0 mos; 2-yr OS 88% [1] | Hematologic toxicity (less prominent vs. ACNU+Ara-C) [1] | | Malignant Glioma (Newly Diagnosed) | this compound + Cytarabine (Ara-C) [1] | ACNU: 90 mg/m², IV, Day 1 Ara-C: 120 mg/m², IV, Days 1-3 With involved-field radiotherapy Cycles every 6 weeks | GBM: Median OS 15.7 mos; 2-yr OS 29% Anaplastic Glioma: Median OS 62.5 mos; 2-yr OS 72% [1] | Hematologic toxicity (more prominent vs. ACNU+VM26) [1] | | Malignant Glioma | this compound + Cisplatin + Etoposide (ACE Therapy) [2] [3] | ACNU: 80 mg/m², IV, Day 1 Cisplatin: 20 mg/m²/day, Days 1-5 Etoposide: 60 mg/m²/day, Days 1-5 Cycles every 4 weeks (max 3 cycles) | Median Time to Progression: 40 weeks Median Survival Time: 146 weeks Response Rate (CR+PR): 28.6% [2] [3] | Grade 3/4 Hematological: 39.3% Nausea: 60.7% Grade 3/4 Renal: Occasional [2] [3] | | Glioblastoma (GBM) | Radiotherapy + Local this compound + Oral Temozolomide ("Rendezvous Therapy") [4] | Local delivery of ACNU + Oral TMZ Compared to standard RT + TMZ | Median OS: 18.5 mos (vs. 16.0 mos in control) Median PFS: 8.8 mos (vs. 7.0 mos in control) [4] | Tolerable GI, liver, hematological toxicity. Grade 3/4 toxicity: 18.3% (vs. 22.2% in control) [4] | | Refractory Small Cell Lung Cancer (SCLC) | this compound + Paclitaxel [5] | ACNU: 50 mg/m², IV, Day 1 Paclitaxel: 160 mg/m², IV, Day 1 Cycles every 3-4 weeks | Overall Response Rate: 25% Median Survival Time: 6.9 months [5] | Grade 3/4 Leukopenia: 50% Grade 3/4 Thrombocytopenia: 33% [5] | | Canine CNS Lymphoma | this compound + Prednisolone [6] | ACNU: 25–30 mg/m², IV Every 3-4 weeks for 4 total doses Prednisolone: 2 mg/kg/day, then tapered | Two cases achieved long-term survival of >2583 days and 1218 days [6] | Inappetence, leukopenia, thrombocytopenia, elevated liver enzymes [6] |
For researchers aiming to replicate or build upon these clinical studies, here are the detailed methodologies.
This protocol is for patients with supratentorial malignant gliomas who have undergone prior surgery and radiation [2] [3].
This is a first-line treatment protocol for newly diagnosed malignant glioma (glioblastoma or anaplastic glioma) given in conjunction with radiotherapy [1].
The following diagram illustrates the general workflow and primary mechanism of action for a this compound-based combination therapy, such as the ACE protocol.
This compound (ACNU) is a chloroethyl nitrosourea derivative that serves as a critical alkylating antineoplastic agent used primarily for treating malignant gliomas and other cancers. Its ability to cross the blood-brain barrier makes it particularly valuable for neuro-oncology applications. The molecular mechanism of this compound's anticancer activity involves direct interaction with DNA, leading to disruption of replication and transcription processes ultimately triggering tumor cell death. Understanding the precise nature of this compound-DNA binding is therefore essential for optimizing its therapeutic efficacy and developing next-generation agents with improved specificity and reduced side effects.
Spectroscopic analysis of this compound-DNA interactions provides researchers with powerful tools to elucidate the binding specificity, structural modifications, and thermodynamic parameters that govern this molecular recognition process. The comprehensive protocol described in this application note integrates multiple spectroscopic techniques to deliver a multidimensional understanding of how this compound interacts with its DNA target at molecular resolution. This approach enables drug development professionals to establish structure-activity relationships that can guide rational drug design strategies for novel nitrosourea derivatives with enhanced therapeutic profiles.
Table 1: Key Spectroscopic Techniques for this compound-DNA Interaction Studies
| Technique | Key Information Obtained | Sample Requirements | Throughput |
|---|---|---|---|
| ATR-FTIR | Binding sites, functional group involvement | 42 mM DNA in buffer, various drug ratios | Moderate |
| CD Spectroscopy | DNA conformational changes, helix perturbations | 2.5 mM DNA, 0.041-0.125 mM this compound | High |
| Isothermal Titration Calorimetry | Binding affinity, thermodynamic parameters | 1.5 mM this compound, 5×10⁻³ mM DNA | Low |
| UV-Visible Spectroscopy | Binding constant, binding stoichiometry | Varying drug/DNA ratios | High |
ATR-FTIR spectroscopy provides exquisite sensitivity for detecting functional group interactions between this compound and DNA constituents. This technique monitors changes in vibrational frequencies of specific chemical bonds when this compound forms molecular complexes with DNA, allowing precise identification of binding sites and interaction mechanisms. The infrared spectrum reveals characteristic absorption patterns corresponding to guanine (C6=O6) and thymine (C4=O4) carbonyl stretching vibrations, which undergo measurable shifts upon drug binding. These spectral perturbations provide direct evidence of this compound's interaction with specific heterocyclic bases within the DNA major groove, offering insights beyond what can be determined through binding affinity measurements alone.
The molecular basis for ATR-FTIR detection stems from this compound's major groove-directed alkylation mechanism, which differs from classical minor groove binders or intercalators. As documented in foundational studies, this compound exhibits preferential binding to guanine and thymine residues through specific contacts with carbonyl functional groups at C6=O6 and C4=O4 positions, respectively [1]. This binding specificity correlates with this compound's therapeutic activity and helps explain the relationship between its chemical structure and biological effects. The ATR-FTIR approach captures these molecular interactions in physiological mimic conditions, providing biologically relevant binding data.
DNA Solution Preparation: Dissolve highly polymerized calf thymus DNA in 10 mM tris-HCl buffer (pH 7.4) to prepare a stock solution of 42 mM concentration (based on phosphate molarity). Verify DNA purity by confirming an A260/A280 ratio of approximately 1.8 using UV absorbance measurements [1] [2]. Store the DNA solution at 8°C for 24 hours with intermittent stirring to ensure complete homogenization.
This compound Solution Preparation: Prepare this compound stock solution in deionized ultra-pure water (resistivity 18.2 MΩ·cm) at appropriate concentration to achieve target molar ratios when mixed with DNA solution. Due to this compound's sensitivity to aqueous decomposition, prepare fresh solutions immediately before use.
Complex Formation: Add this compound solution dropwise to DNA solution with continuous vortexing to achieve final molar ratios (r = this compound/DNA) of 1/60, 1/40, and 1/20. After addition, continue vortexing for 15 minutes followed by incubation at room temperature for 2 hours to ensure complete complex formation [1].
Instrument Setup: Utilize an FTIR spectrometer equipped with a KBr beam splitter and deuterated triglycine sulphate (DTGS) detector. Employ a ZnSe-micro horizontal attenuated total reflection (HATR) assembly for sampling in ATR mode.
Data Collection Parameters: Maintain constant environmental conditions at 46% relative humidity with continuous dry nitrogen purging to minimize atmospheric water vapor interference. Collect 256 interferograms with spectral resolution of 2 cm⁻¹ across the range of 2400-700 cm⁻¹ [1].
Reference Measurements: Acquire background spectrum of tris-HCl buffer alone under identical conditions. Record reference spectrum of pure this compound for subsequent spectral subtraction.
Spectral Processing: Subtract buffer spectrum from all sample spectra to eliminate water contributions. Apply water subtraction criteria until the intensity of the water combination band at approximately 2200 cm⁻¹ reaches zero. Subtract pure this compound spectrum from this compound-DNA complex spectra to isolate DNA-specific spectral changes [1].
Spectral Interpretation: Identify key vibrational bands of DNA including guanine C6=O6 stretching at 1715 cm⁻¹ and thymine C4=O4 stretching at 1657 cm⁻¹. Monitor shifts in these band positions and intensities across different molar ratios to determine binding preferences and affinity [1].
Binding Confirmation: Correlate observed band shifts with specific molecular interactions. A downward shift in guanine C6=O6 stretching frequency indicates hydrogen bonding or electronic redistribution involving this functional group, confirming major groove binding.
Figure 1: ATR-FTIR Experimental Workflow for this compound-DNA Binding Analysis
Circular dichroism (CD) spectroscopy is an exceptionally sensitive technique for detecting chiral molecular structures and monitoring conformational transitions in biomolecules. DNA helices possess intrinsic chirality that produces characteristic CD spectra in the ultraviolet range, with B-form DNA exhibiting a positive band at approximately 275 nm and a negative band at around 245 nm. When small molecules like this compound bind to DNA, they can induce local structural perturbations that manifest as alterations in these characteristic spectral signatures. CD spectroscopy can detect even subtle conformational shifts that occur during drug binding, providing insights into the geometrical changes imposed on the DNA helix upon complex formation.
Research has demonstrated that this compound binding induces a partial B-to-C conformational transition in DNA, which represents a significant structural alteration from the canonical B-form [1]. This transition is characterized by changes in helix winding and base pair tilt angles that can be readily detected through CD spectral modifications. The ability to monitor these conformational changes helps establish the relationship between this compound's chemical structure and its effects on DNA architecture, which potentially correlates with its biological activity and cytotoxicity toward cancer cells.
DNA and this compound Solutions: Prepare calf thymus DNA solution at constant concentration of 2.5 mM in 10 mM tris-HCl buffer (pH 7.4). Prepare this compound solutions at varying concentrations (0.041-0.125 mM) to achieve target molar ratios of 1/60, 1/40, and 1/20 when mixed with DNA.
Complex Formation and Equilibration: Incubate this compound-DNA mixtures for 2 hours at room temperature to ensure binding equilibrium before spectral acquisition.
Instrument Parameters: Utilize a CD spectrophotometer equipped with a quartz cuvette of 1 mm pathlength. Set scanning parameters to cover far UV range of 200-320 nm with scanning speed of 1 nm/sec. Collect and average five scans for each sample to improve signal-to-noise ratio [1].
Baseline Correction: Subtract buffer spectrum from all sample spectra to eliminate background contributions.
Spectral Analysis: Monitor changes in the characteristic B-form DNA bands, particularly the positive band at ~275 nm and negative band at ~245 nm. A decrease in positive band intensity coupled with a red shift suggests a B-to-C form transition, while maintenance of the overall spectral shape indicates preservation of overall right-handed helicity [1].
Transition Confirmation: Compare spectral profiles across different this compound concentrations to establish dose-dependent conformational changes. The observation of isodichroic points indicates two-state transitions between defined conformational states.
Table 2: CD Spectral Signatures of DNA Conformations Upon this compound Binding
| DNA Conformation | Key Spectral Features | This compound-Induced Changes | Biological Implications |
|---|---|---|---|
| Native B-Form | Positive band at ~275 nm, Negative band at ~245 nm | Reference state | Physiological DNA structure |
| C-Form DNA | Reduced intensity at 275 nm, Red-shifted positive band | Partial transition at higher this compound ratios | Increased DNA compaction |
| A-Form DNA | Positive band at ~260 nm, Negative band at ~210 nm | Not typically observed with this compound | Dehydrated DNA form |
| Z-Form DNA | Inverted spectrum with negative band at ~290 nm | Not observed | Left-handed helix |
Isothermal titration calorimetry (ITC) provides direct measurement of the thermodynamic parameters governing this compound-DNA interactions by quantifying the heat changes associated with binding events. This technique enables simultaneous determination of binding constant (Kₐ), reaction stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS) in a single experiment, offering a complete thermodynamic profile of the molecular recognition process. For this compound-DNA interactions, ITC studies have revealed an entropy-driven endothermic reaction characteristic of hydrophobic interactions within the DNA major groove pocket [1].
The thermodynamic signature observed for this compound binding provides critical insights into the driving forces behind complex formation. The positive enthalpy and entropy changes suggest that this compound binding is dominated by desolvation effects and hydrophobic interactions rather than conventional hydrogen bonding or electrostatic attractions, which typically exhibit exothermic profiles. This information is invaluable for structure-based drug design, as it identifies the specific interaction types that should be optimized to enhance binding affinity or specificity in next-generation nitrosourea therapeutics.
Solution Preparation: Precisely prepare this compound solution at 1.5 mM concentration and calf thymus DNA at 5×10⁻³ mM concentration in matched buffer (10 mM tris-HCl, pH 7.4). Degas all solutions before measurements to prevent bubble formation during titrations.
Instrument Calibration: Perform electrical calibration of the ITC instrument according to manufacturer specifications. Set working temperature to 25°C and maintain constant stirring speed throughout the experiment.
Baseline Determination: Establish stable baseline with buffer in both sample and reference cells before initiating titrations.
Injection Parameters: Program twenty serial injections of this compound solution into DNA solution with 200-second intervals between injections. Use injection volumes sufficient to achieve complete saturation of DNA binding sites over the titration course.
Control Experiment: Perform identical titration of this compound into buffer alone to determine heat of dilution. This control value must be subtracted from the main experiment to isolate binding-specific thermal effects.
Data Collection: Monitor heat flow over time following each injection until baseline returns to pre-injection level. Integrate peak areas to determine heat exchange per injection.
Binding Model Fitting: Fit integrated heat data to an appropriate binding model (typically single-set-of-sites model for this compound-DNA interactions) using non-linear regression analysis.
Parameter Extraction: From the fitted curve, derive the binding constant (Kₐ), enthalpy change (ΔH), and binding stoichiometry (n). Calculate entropy change (ΔS) using the relationship ΔG = -RTlnKₐ = ΔH - TΔS.
Quality Assessment: Evaluate fitting goodness using residual analysis and chi-square values. Confirm that the derived stoichiometry aligns with expected binding site occupancy.
Figure 2: ITC Measurement Sequence for Thermodynamic Characterization
Table 3: Thermodynamic Parameters of this compound-DNA Interaction
| Parameter | Value | Interpretation | Technique Used |
|---|---|---|---|
| Binding Constant (Kₐ) | 3.27 × 10³ M⁻¹ | Moderate affinity interaction | UV-Visible Spectroscopy [3] |
| Free Energy Change (ΔG) | -4.79 kcal/mol | Spontaneous binding process | Calculated from Kₐ |
| Enthalpy Change (ΔH) | Positive value | Endothermic reaction | Isothermal Titration Calorimetry [1] |
| Entropy Change (ΔS) | Large positive value | Entropy-driven process | Isothermal Titration Calorimetry [1] |
| Stoichiometry (n) | ~1 drug per binding site | Defined binding occupancy | Multiple techniques |
A comprehensive analysis of this compound-DNA interactions requires methodological integration that combines the complementary strengths of multiple spectroscopic approaches. The recommended workflow begins with molecular docking simulations to generate binding hypotheses, followed by ATR-FTIR spectroscopy to experimentally verify interaction sites, CD spectroscopy to assess structural consequences, and ITC measurements to quantify thermodynamic driving forces. This multistage approach efficiently progresses from structural prediction to experimental validation and mechanistic interpretation, providing a complete picture of the binding event.
For research teams with limited resources, a streamlined approach focusing on ATR-FTIR and CD spectroscopy can still yield substantial insights into this compound's binding mechanism and structural effects. These techniques offer excellent information content relative to their operational requirements and can be implemented in most biophysical characterization laboratories. The critical consideration is maintaining consistent sample preparation across all techniques to ensure results comparability, particularly with respect to buffer composition, ionic strength, and drug-to-DNA ratios.
Sample Quality Verification: Always verify DNA purity using A260/A280 ratios (target ~1.8) and A230/A260 ratios (target >2.0) to detect potential contamination from proteins or solvents [2]. Use high-purity, highly polymerized calf thymus DNA to ensure consistent results.
This compound Stability: Prepare this compound solutions immediately before use due to potential hydrolysis in aqueous solution. Monitor solution stability by comparing fresh and aged samples using UV-Visible spectroscopy.
Buffer Compatibility: Use low-absorbance buffers such as tris-HCl for spectroscopic studies to minimize background interference. Avoid phosphate buffers in FTIR studies due to strong absorption in relevant spectral regions.
Artifact Identification: Conduct appropriate control experiments to distinguish specific binding from nonspecific associations. Include competition experiments with known DNA binders to verify binding specificity.
Concentration Verification: Precisely determine DNA concentration using extinction coefficient of 6600 cm⁻¹ M⁻¹ at 260 nm [1]. Verify this compound concentration using appropriate molar extinction coefficients based on fresh standard curves.
The integrated spectroscopic approaches outlined in this application note provide researchers with a comprehensive toolkit for characterizing this compound-DNA interactions at molecular resolution. The findings from these analyses consistently demonstrate that this compound engages in major groove-directed alkylation with specific contacts to guanine and thymine residues, inducing partial B-to-C conformational transitions in the DNA helix through thermodynamically distinct entropy-driven binding. This mechanistic understanding provides a solid foundation for rational drug design strategies aimed at developing improved nitrosourea therapeutics with enhanced binding affinity, sequence selectivity, and therapeutic efficacy.
The continued application of these spectroscopic methodologies to this compound analogs and related nitrosourea compounds will undoubtedly advance structure-activity relationship understanding in this important drug class. Future directions should include comparative studies of different nitrosourea derivatives to identify specific chemical features that optimize DNA binding characteristics while minimizing undesired side effects. Additionally, extending these investigations to oligonucleotides with defined sequences could reveal valuable insights into sequence-specific binding preferences that might be exploited for targeted therapeutic development.
Isothermal Titration Calorimetry (ITC) is a powerful label-free technique used to directly characterize the thermodynamics of biomolecular interactions without requiring immobilization or modification of the interacting partners [1] [2]. This technique has become invaluable in drug discovery and development, particularly for understanding how small molecule drugs like nimustine (ACNU) interact with their biological targets at the molecular level [3] [4].
This compound, a chloroethyl nitrosourea derivative, is an alkylating anticancer agent primarily used in treating malignant gliomas and other cancers [3] [5]. Its ability to cross the blood-brain barrier makes it particularly valuable for neuro-oncology applications [3] [5]. Understanding the precise molecular interactions between this compound and DNA is crucial for elucidating its mechanism of action and developing improved therapeutic agents with enhanced efficacy and reduced side effects [3].
This application note provides a comprehensive experimental protocol for investigating this compound-DNA interactions using ITC, along with representative thermodynamic data and methodological considerations for researchers in pharmaceutical development and molecular pharmacology.
ITC operates by directly measuring heat changes (either released or absorbed) that occur when two molecules interact [1]. The instrument consists of two identical cells - a sample cell containing the macromolecule (e.g., DNA) and a reference cell typically filled with buffer or water - surrounded by an adiabatic jacket to prevent heat exchange with the environment [6] [1].
During an experiment, the ligand solution (this compound) is incrementally injected into the macromolecule solution (DNA) in the sample cell [1]. When binding occurs, heat is either evolved (exothermic) or absorbed (endothermic), creating a temperature difference between the sample and reference cells [1]. The instrument measures the power input required to maintain both cells at identical temperatures, converting this measurement into a binding isotherm that reveals the stoichiometry (N), binding constant (K~a~), enthalpy (ΔH), and entropy (ΔS) of the interaction [6] [1]. The Gibbs free energy (ΔG) is calculated from these parameters using the fundamental relationship: ΔG = -RTlnK~a~ = ΔH - TΔS [1].
For anticancer drugs like this compound that target DNA, ITC provides crucial mechanistic insights that complement structural data from spectroscopic techniques [3]. The thermodynamic signature of the interaction (whether driven by enthalpy or entropy) reveals the nature of binding forces involved, such as hydrophobic interactions, hydrogen bonding, or conformational changes [3] [1]. Research has demonstrated that this compound-DNA interaction is an entropy-driven endothermic reaction, suggesting hydrophobic interaction of the drug in the DNA major groove pocket [3].
The following parameters must be carefully optimized for reliable characterization of this compound-DNA interactions:
Table 1: Key Experimental Parameters for this compound-DNA ITC Studies
| Parameter | Recommended Range | Considerations for this compound-DNA Studies |
|---|---|---|
| Temperature | 25°C | Maintains physiological relevance; ensures protein stability |
| DNA Concentration | 5×10⁻³ mM (for 1.4 mL cell) | Based on successful implementation in published studies [3] |
| This compound Concentration | 1.5 mM (in syringe) | Provides ~300:1 excess at completion; ensures saturation |
| Number of Injections | 20 | Sufficient to define binding isotherm accurately |
| Injection Volume | Variable (initial ~2μL, subsequent ~10μL) | Initial smaller injection minimizes artifacts |
| Spacing Between Injections | 200-300 seconds | Allows adequate time for equilibration and baseline recovery |
| Stirring Speed | 300-1000 rpm | Ensures rapid mixing without foaming or degradation |
A critical consideration in ITC experimental design is the c-value, which determines the shape of the binding isotherm and the accuracy of determined parameters [1] [2]. The c-value is defined as:
c = n·K~a~·[M]~cell~
Where:
For optimal results, the c-value should typically fall between 10-100 [2]. Values below 10 may allow determination of K~a~ but with compromised accuracy for stoichiometry (n), while values above 1000 enable precise determination of n but not K~a~ [2]. For this compound-DNA interactions, which exhibit moderate binding affinity, targeting c-values in the optimal range ensures accurate determination of all thermodynamic parameters.
Critical Note: The buffer composition for DNA and this compound solutions must be identical to minimize heats of dilution that can obscure binding signals [2]. Even slight differences in pH, ionic strength, or co-solvent concentration can introduce significant artifacts.
The following workflow diagram illustrates the complete experimental procedure:
Figure 1: ITC Experimental Workflow for this compound-DNA Interaction Studies
Based on published research, the following thermodynamic profile characterizes this compound-DNA interactions:
Table 2: Thermodynamic Parameters of this compound-DNA Interaction
| Parameter | Value | Interpretation |
|---|---|---|
| Reaction Type | Endothermic | Heat absorbed during binding |
| Driving Force | Entropy-driven | Hydrophobic interactions dominate |
| Stoichiometry (n) | Dependent on DNA construct | Site-specific binding to guanine and thymine |
| Binding Sites | Major groove | Interaction with G(C6=O6) and T(C4=O4) |
| Structural Effect | B to C-form transition | Partial conformational change in DNA |
The entropy-driven nature of this compound-DNA binding indicates that hydrophobic interactions play a predominant role in the association, consistent with major groove binding where the drug molecule displaces ordered water molecules [3]. The endothermic character suggests that the binding process involves structural rearrangements in both the drug and DNA molecules, which require energy input [3].
Table 3: Troubleshooting Guide for this compound-DNA ITC Experiments
| Problem | Potential Causes | Solutions |
|---|---|---|
| No detectable heat signal | Incorrect concentrations; Degraded this compound; Improper instrument calibration | Verify concentrations spectrophotometrically; Use fresh this compound solutions; Perform standard calibration |
| Irregular peak shapes | Bubbles in cell; Precipitated material; Stirring issues | Ensure proper degassing; Centrifuge samples before loading; Verify stirrer function |
| High heats of dilution | Buffer mismatch between cell and syringe | Pre-dialyze both components against common buffer; Use exactly matched buffer preparations |
| Poor curve fitting | Incorrect binding model; Multiple binding modes | Verify single-site binding model appropriateness; Consider multiple sites if warranted |
| Baseline instability | Temperature fluctuations; Contaminated cells | Allow longer thermal equilibration; Thoroughly clean cells between experiments |
To ensure reliable results:
ITC data becomes particularly powerful when integrated with structural techniques that provide complementary information:
The thermodynamic parameters obtained from ITC studies provide insights into this compound's mechanism of action:
The following diagram illustrates how ITC data integrates with other techniques to provide a comprehensive understanding of this compound-DNA interactions:
Figure 2: Multi-Technique Approach for Studying this compound-DNA Interactions
Isothermal Titration Calorimetry provides a powerful, label-free approach for quantitatively characterizing the interactions between this compound and DNA at the molecular level. The protocol outlined in this application note enables researchers to obtain comprehensive thermodynamic profiles of this biologically critical interaction, revealing the entropy-driven, hydrophobic nature of this compound binding in the DNA major groove.
When properly executed with attention to critical parameters such as buffer matching, concentration accuracy, and optimal c-value design, ITC yields reliable data on binding affinity, stoichiometry, and the enthalpy and entropy contributions driving complex formation. Integration of ITC data with structural techniques like ATR-FTIR and CD spectroscopy provides a multidimensional understanding of this compound's mechanism of action, facilitating the rational development of improved nitrosourea-based chemotherapeutic agents.
The continued application of ITC in characterizing drug-DNA interactions will undoubtedly contribute to advancing cancer chemotherapy through structure-based drug design and mechanism-driven therapeutic optimization.
Nimustine (ACNU) is a chloroethyl nitrosourea derivative used clinically against various malignancies including gliomas, yet its precise molecular mechanism has remained partially characterized. Current research demonstrates that this compound functions as a major groove-directed alkylating agent rather than a simple alkylator, binding specifically to guanine (C6=O6) and thymine (C4=O4) residues in DNA's major groove [1] [2]. This binding profile distinguishes it from minor groove interactors and offers unique therapeutic implications. Understanding these precise interaction mechanisms is crucial for developing improved nitrosourea therapeutics with enhanced efficacy and reduced side effects.
Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy has emerged as a powerful analytical technique for investigating drug-DNA interactions at the molecular level. This label-free, non-destructive method provides detailed information about vibrational characteristics of molecules, enabling researchers to identify specific binding sites and conformational changes in nucleic acids upon drug interaction [3] [4]. The technique is particularly valuable for nucleic acid studies due to its sensitivity to base pairing, sugar conformation, and glycosidic torsional angles [3]. When combined with complementary techniques like circular dichroism (CD) spectroscopy and isothermal titration calorimetry, ATR-FTIR provides a comprehensive understanding of drug-DNA interactions that encompasses structural, conformational, and thermodynamic dimensions [1] [2].
Table 1: Essential Reagents and Equipment for this compound-DNA ATR-FTIR Studies
| Category | Specific Items | Specifications/Notes |
|---|---|---|
| Reagents | This compound | ≥98% purity, store at -20°C protected from light |
| Calf thymus DNA | High molecular weight, protein-free | |
| Buffer components | Tris-HCl, NaCl, EDTA | |
| Deuterated solvent | D₂O for specific spectral regions | |
| Equipment | FTIR spectrometer | Must include ATR accessory |
| ATR crystal | Diamond or Germanium internal reflection element | |
| Spectral software | For data processing and analysis | |
| Centrifuge | For sample preparation | |
| UV-Vis spectrometer | For DNA concentration verification |
For optimal results, high-purity this compound should be sourced from reputable chemical suppliers, with purity verified through HPLC or similar methods. Calf thymus DNA serves as an excellent model system for these studies due to its well-characterized properties and representation of diverse sequence contexts. When preparing buffers, use molecular biology-grade reagents and ultrapure water (18.2 MΩ·cm) to minimize contaminant interference. The FTIR spectrometer should have a minimum resolution of 2 cm⁻¹ and be equipped with a temperature-controlled ATR accessory to maintain consistent experimental conditions [1] [3] [2].
DNA Stock Solution Preparation:
This compound Stock Solution Preparation:
Sample Mixtures for ATR-FTIR:
Instrument Preparation:
Background and Sample Measurement:
Data Collection Parameters:
The following workflow diagram illustrates the complete experimental procedure:
Preprocessing Steps:
Second derivative analysis should be performed to enhance resolution of overlapping bands, using a 9-13 point window for optimal results. For quantitative assessment of binding-induced changes, peak deconvolution using Gaussian/Lorentzian band profiles is recommended to accurately determine band positions and intensities [1] [3] [2].
Table 2: Key FTIR Spectral Signatures for DNA and this compound Binding Analysis
| Spectral Region (cm⁻¹) | Vibrational Assignment | Structural Information | Changes upon this compound Binding |
|---|---|---|---|
| 1700-1550 | Base vibrations (G, C, A, T) | Base pairing, base stacking | Decreased intensity at 1710 cm⁻¹ (G), 1660 cm⁻¹ (T) |
| 1225-1220 | Asymmetric PO₂⁻ stretch | DNA backbone conformation | Shift from 1222 to 1218 cm⁻¹ (B to C-form transition) |
| 1700-1500 | Carbonyl (C=O) stretching | Guanine (C6=O6), Thymine (C4=O4) | Intensity decrease indicates major groove binding |
| 1100-1000 | Symmetric PO₂⁻ stretch | Phosphodiester backbone | Minimal changes observed |
| 890-860 | Deoxyribose conformation | Sugar pucker (C2'-endo vs C3'-endo) | Shifts indicating B to C-form transition |
The spectral data indicates that this compound binding induces local conformational changes in DNA structure, particularly a partial B to C-form transition as evidenced by the phosphate band shift from ~1222 cm⁻¹ (characteristic of B-DNA) to ~1218 cm⁻¹ (characteristic of C-DNA) [1] [2]. The specific decreases in intensity at guanine (1710 cm⁻¹) and thymine (1660 cm⁻¹) carbonyl bands provide direct evidence of major groove binding at these specific bases. These spectral changes occur in a dose-dependent manner, with more pronounced effects observed at higher this compound:DNA molar ratios [2] [5].
The following diagram illustrates the data interpretation logic for ATR-FTIR spectra in this compound-DNA binding studies:
The ATR-FTIR methodology for this compound-DNA binding analysis has significant applications throughout the drug development pipeline. In early-stage discovery, this approach can establish structure-activity relationships for nitrosourea derivatives, guiding medicinal chemistry efforts to optimize DNA binding characteristics. The technique provides a rapid screening platform for evaluating novel analogs, with the spectral signatures serving as biomarkers for effective major groove interaction [1] [2] [5]. Furthermore, the detailed understanding of this compound's binding mechanism facilitates combination therapy strategies with other anticancer agents that may have synergistic effects.
The methodology also finds application in toxicology and safety assessment, as understanding the precise DNA interaction mechanism helps predict potential genotoxic effects. The detection of specific conformational changes (B to C-form transition) provides insights into how DNA replication and transcription machinery might be affected, contributing to a comprehensive safety profile. Additionally, the ATR-FTIR approach can be adapted to study competitive binding with other DNA-interactive agents, potentially informing combination therapy regimens and resistance mechanisms [2] [5].
The ATR-FTIR spectroscopy protocol presented here provides a robust, reproducible method for investigating this compound-DNA interactions at the molecular level. The technique conclusively demonstrates that this compound functions as a major groove-directed alkylating agent with specificity for guanine and thymine residues, inducing local conformational changes in DNA structure characterized by a partial B to C-form transition. These insights are invaluable for understanding the compound's mechanism of action and for designing improved nitrosourea therapeutics.
Future methodological enhancements could incorporate isotope-edited FTIR approaches [6], where specific DNA bases are labeled with ¹³C or ¹⁵N to further resolve binding interactions. The combination of ATR-FTIR with computational modeling and molecular dynamics simulations would provide additional atomic-level insights into binding energetics and dynamics. Furthermore, extending these studies to specific gene sequences and chromatin contexts would enhance physiological relevance. As the field advances, establishing standardized ATR-FTIR protocols for drug-DNA interaction studies will facilitate data comparison across laboratories and accelerate the development of more effective, targeted cancer therapeutics.
Nitrosourea therapeutics represent a class of alkylating agents that occupy a definitive position in cancer chemotherapy, with This compound (ACNU) being a particularly important derivative for the treatment of malignant gliomas and other solid tumors. As a chloroethyl nitrosourea compound, this compound demonstrates the ability to cross the blood-brain barrier, making it especially valuable in neuro-oncology. The primary mechanism of action of this compound and related nitrosourea derivatives has historically been attributed to simple alkylation of DNA; however, recent structural studies have revealed a more sophisticated molecular recognition process that involves specific binding interactions with the DNA helix.
The investigation of drug-DNA interactions serves as an essential component of rational drug design, providing critical information about the drug's mechanism of action at the molecular level. Understanding these interactions not only elucidates the basis for existing chemotherapeutic efficacy but also provides insights for the development of new nitrosourea therapeutics with enhanced efficacy and reduced side effects. Circular dichroism (CD) spectroscopy has emerged as a particularly powerful tool in such investigations, offering sensitivity to conformational changes in DNA secondary structure that occur upon drug binding.
Spectroscopic investigations have demonstrated that this compound engages in major groove-directed alkylation of DNA, rather than functioning as a nonspecific alkylating agent. Through detailed structural analysis using multiple spectroscopic techniques, researchers have determined that this compound interacts specifically with guanine (C6=O6) and thymine (C4=O4) residues within the major groove of DNA [1] [2]. This specific recognition of nucleobases represents a sophisticated molecular interaction that underlies the drug's mechanism of action.
The thermodynamic profile of this compound-DNA interaction reveals an entropy-driven endothermic reaction, characteristic of hydrophobic interactions within the DNA major groove pocket [1]. This thermodynamic signature distinguishes this compound's binding mode from other DNA-interactive agents and provides insight into the driving forces that govern the formation of stable drug-DNA complexes. The preference for the major groove reflects the stereochemical compatibility between the drug molecule and the topological features of this DNA region, allowing for optimal contact with the hydrogen bonding acceptors of the nucleobases.
Circular dichroism spectroscopy has been instrumental in characterizing the conformational perturbations induced by this compound binding to DNA. The CD spectrum of native B-form DNA displays a characteristic conservative shape with a positive band at approximately 275-280 nm and a negative band around 245-250 nm [3]. Upon complexation with this compound, significant alterations in these spectral features occur, indicating substantial changes in DNA secondary structure.
B-to-C Form Transition: CD spectral analysis of this compound-DNA complexes demonstrates a clear perturbation of the native B-conformation, with evidence of a partial transition toward C-form DNA [1] [2]. This conformational shift represents a structural intermediate between the canonical B and A forms of DNA, characterized by alterations in helix winding and base pair tilt.
Groove Geometry Alterations: The structural changes accompanying this compound binding include modifications to the width and depth of the major groove, enhancing the complementarity between the drug molecule and its binding site. These alterations facilitate the observed specific contacts with guanine and thymine residues while maintaining overall helix integrity.
Base Stacking Modifications: Changes in the CD signal intensity in the region of 270-280 nm suggest alterations in base stacking interactions resulting from drug binding. These modifications to the electronic coupling between adjacent bases reflect the structural adjustments that accommodate this compound within the major groove.
Table 1: DNA Conformational Changes Induced by this compound Binding
| Structural Parameter | Native B-DNA | This compound-DNA Complex | Experimental Evidence |
|---|---|---|---|
| Helix Form | Canonical B-form | Partial C-form transition | CD spectroscopy [1] |
| Major Groove Width | ~11.7 Å | Reduced dimension | FTIR, Molecular modeling |
| Base Pair Tilt | ~-6° | Increased tilt angle | CD spectral changes |
| Glycosidic Bond Angle | anti | anti (maintained) | FTIR spectroscopy |
| Hydrogen Bonding | Base pairing only | Additional drug-base contacts | FTIR difference spectroscopy |
The interaction between this compound and DNA has been quantitatively characterized using isothermal titration calorimetry (ITC), providing comprehensive thermodynamic parameters that define the binding reaction. These measurements reveal that the this compound-DNA interaction is characterized by an endothermic heat signature and a positive entropy change, consistent with the proposed hydrophobic binding mechanism in the major groove [1]. The thermodynamic profile distinguishes this compound from many other DNA-binding agents that typically exhibit exothermic binding profiles.
The binding constant for the this compound-DNA interaction has been determined through multiple complementary techniques, including UV absorption experiments and ITC measurements. These values consistently fall within the range of 10^4 M^-1, indicating moderate binding affinity that balances effective complex formation with necessary reversibility for biological activity [1]. This affinity range is characteristic of groove-binding molecules, which typically display lower binding constants than intercalating agents that exhibit binding constants in the range of 10^6-10^7 M^-1.
CD spectroscopy provides quantitative parameters that characterize the this compound-induced conformational changes in DNA. The spectral alterations include:
Table 2: Quantitative Spectroscopic Parameters for this compound-DNA Interaction
| Parameter | Value | Experimental Method | Significance |
|---|---|---|---|
| Binding Constant (K) | ~10^4 M^-1 | Isothermal Titration Calorimetry | Moderate binding affinity |
| Stoichiometry (n) | ~0.2 (drug/base pair) | CD titration | Binding site size ~5 base pairs |
| ΔG | Negative value | ITC | Spontaneous binding reaction |
| ΔH | Positive value | ITC | Endothermic process |
| ΔS | Positive value | ITC | Entropy-driven binding |
| B-C Transition | Partial | CD spectroscopy | Altered DNA conformation |
The following diagram illustrates the experimental workflow for characterizing this compound-DNA interactions using spectroscopic methods:
Objective: To characterize conformational changes in DNA upon this compound binding using circular dichroism spectroscopy.
Materials and Reagents:
Equipment:
Procedure:
Sample Preparation:
CD Measurements:
Data Analysis:
Subtract buffer baseline from all sample spectra
Convert raw ellipticity (θ) to mean residue ellipticity [θ] using formula:
where MRW is mean residue weight (330 g/mol for DNA), l is path length in cm, and c is concentration in g/mL
Analyze changes in CD band intensity, position, and crossover points
Plot ellipticity changes at specific wavelengths versus drug concentration to determine binding parameters
Troubleshooting Tips:
Objective: To identify specific functional groups involved in this compound-DNA interaction using attenuated total reflectance Fourier transform infrared spectroscopy.
Materials and Reagents:
Procedure:
Sample Preparation:
ATR-FTIR Measurements:
Spectral Analysis:
The detailed characterization of this compound-DNA interactions has significant implications for cancer drug development and molecular pharmacology. The demonstration of specific major groove binding with defined base recognition provides a structural basis for understanding the drug's mechanism of action and informs the rational design of next-generation nitrosourea therapeutics. By establishing the correlation between molecular structure and DNA-binding behavior, these findings enable medicinal chemistry approaches to optimize drug specificity and reduce off-target effects.
The CD spectroscopy protocols described herein serve as a template for investigating other DNA-interactive compounds, providing a standardized methodology for evaluating conformational effects. This approach can be extended to study the binding of novel chemotherapeutic agents, supporting the drug discovery pipeline through efficient screening of candidate compounds. Furthermore, the observed B-to-C form transition induced by this compound expands our understanding of DNA structural plasticity and its potential exploitation in therapeutic interventions.
The following diagram illustrates the this compound-DNA binding process and subsequent conformational changes:
The application of circular dichroism spectroscopy, in conjunction with other biophysical techniques, has provided profound insights into the molecular mechanism of this compound-DNA interactions. The data conclusively demonstrate that this compound engages in specific major groove binding with DNA, interacting preferentially with guanine and thymine residues and inducing a partial B-to-C form transition in the DNA helix. These findings represent a significant advancement in understanding the action of nitrosourea therapeutics at the molecular level.
The experimental protocols outlined in this document provide robust methodologies for investigating drug-DNA interactions, emphasizing the particular utility of CD spectroscopy for monitoring conformational changes. These approaches offer the sensitivity, reproducibility, and quantitative rigor required for both basic research and drug development applications. As the field advances, these techniques will continue to facilitate the rational design of DNA-interactive chemotherapeutic agents with enhanced efficacy and reduced side effects.
Nimustine (ACNU) is a chloroethylating nitrosourea compound that has demonstrated significant antitumor efficacy in preclinical glioma models, particularly against temozolomide-resistant gliomas. Through extensive animal studies, researchers have identified that this compound exerts its therapeutic effects through DNA crosslink formation, triggering apoptosis via the JNK/c-Jun signaling pathway and induction of the pro-apoptotic BH3-only protein BIM. These application notes synthesize the most current preclinical data to provide researchers with standardized protocols for evaluating this compound in glioma models, with particular emphasis on combination therapy approaches and advanced delivery methods that enhance drug efficacy while minimizing systemic toxicity.
Studies have revealed that this compound maintains efficacy against glioblastoma cells that have developed resistance to temozolomide, making it a promising candidate for salvage therapy in recurrent disease settings. The compound demonstrates enhanced antitumor effects when combined with hyperbaric oxygen therapy or delivered via convection-enhanced methods, with research documenting significant reductions in tumor volume and prolonged survival in multiple glioma models. The following sections provide detailed methodologies, quantitative data summaries, and standardized protocols to support translational research efforts aimed at optimizing this compound-based therapies for malignant glioma.
Table 1: Experimental animal models and this compound treatment regimens in glioma research
| Glioma Model | Animal Host | This compound Dose | Combination Therapy | Key Findings | Reference |
|---|---|---|---|---|---|
| Human glioma SU3 cells | GFP transgenic nude mice | Not specified | Hyperbaric oxygen therapy | 76.3% reduction in tumor weight vs. control; reduced HIF-1α, VEGF, NF-κB | [1] |
| GL261 neurospheres | C57/BL6 syngeneic mice | Not specified | None | Enhanced aggression and inflammatory cell infiltration in immunocompetent hosts | [2] |
| TMZ-resistant human GBM cells (U87, U251, U343) | Immunodeficient mice | Systemic administration | None | Efficient antitumor effects on TMZ-resistant cells; prolonged survival | [3] |
| Diffuse intrinsic pontine glioma (DIPG) | Human patients (Phase I trial) | 0.25-0.75 mg/mL via CED | Systemic temozolomide | Well-tolerated; recommended concentration: 0.75 mg/mL | [4] |
Table 2: Quantitative efficacy data of this compound in preclinical glioma models
| Experimental Group | Tumor Weight (g, mean ± SD) | Reduction vs. Control | Inflammatory Marker Expression | Apoptosis Induction |
|---|---|---|---|---|
| Control (untreated) | 6.03 ± 1.47 | - | High (baseline) | Low (baseline) |
| HBOT alone | 4.13 ± 1.82 | 31.5% | Moderately reduced | Moderate |
| This compound alone | 2.39 ± 0.25 | 60.4% | Reduced | High |
| This compound + HBOT | 1.43 ± 0.38 | 76.3% | Significantly reduced | Significantly enhanced |
The GL261 syngeneic model in C57/BL6 mice presents significant advantages for studying glioma-initiating cells and tumor-immune interactions, as it maintains an intact immune microenvironment that more accurately recapitulates the human disease pathophysiology. Research demonstrates that GL261 neurospheres implanted in immunocompetent mice exhibit enhanced aggression and more closely correspond to human GBM histologically compared to xenografts in immunodeficient models [2]. This model shows robust inflammatory cell infiltration and expresses critical cytokines including IL-2, IL-4, B7-1, and IL-8 that influence treatment response, making it particularly suitable for evaluating immunomodulatory effects of this compound-based therapies.
For studies targeting temozolomide-resistant gliomas, patient-derived xenograft models with confirmed acquired TMZ resistance provide the most translational relevance. These models have demonstrated that this compound effectively induces apoptosis and prolongs survival even in TMZ-resistant settings, with cell death signaling upregulated at the level of DNA damage response initiation [3]. The molecular characterization of these models shows that TMZ resistance develops through regulation at the initial DNA damage response phase, while this compound effectively bypasses these resistance mechanisms through alternative signaling pathways that ultimately converge on caspase activation and apoptosis execution.
Experimental Workflow: The following diagram illustrates the experimental workflow for evaluating this compound combined with hyperbaric oxygen therapy in glioma models:
Protocol Details:
Procedure Overview: The following diagram illustrates the convection-enhanced delivery (CED) procedure for this compound administration:
Protocol Details:
This compound induces apoptosis in glioma cells through a well-defined signaling cascade that involves DNA damage recognition, kinase activation, and transcriptional upregulation of pro-apoptotic factors. The primary mechanism involves formation of DNA interstrand crosslinks that trigger the DNA damage response, leading to phosphorylation of H2AX (γH2AX) and activation of the MAPK signaling pathway, specifically JNK (c-Jun N-terminal kinase) and its downstream target c-Jun [5]. This signaling cascade culminates in the transcriptional induction of the BH3-only protein BIM, a critical mediator of apoptosis that facilitates activation of caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.
Research demonstrates that pharmacological inhibition or siRNA-mediated knockdown of either JNK or c-Jun significantly reduces this compound-induced apoptosis, confirming their essential roles in the cell death pathway. Similarly, shRNA-mediated downregulation of BIM attenuates caspase-9 cleavage and impairs apoptosis execution following this compound treatment [5]. This pathway remains functional even in temozolomide-resistant glioma cells, explaining this compound's efficacy in this resistant population. The molecular signaling pathway activated by this compound can be visualized as follows:
This compound significantly influences the tumor microenvironment, particularly through modulation of inflammatory mediators and immune cell infiltration. Combination therapy with hyperbaric oxygen demonstrates particularly robust effects on the inflammatory niche, with documented reductions in key cytokines and signaling molecules including TNF-α, IL-1β, VEGF, and NF-κB [1]. These modifications create an environment less conducive to tumor growth and invasion while potentially enhancing drug delivery to tumor cells through normalization of the abnormal tumor vasculature.
The importance of an intact immune system in this compound response is highlighted by studies comparing glioma models in immunocompetent versus immunodeficient hosts. Research demonstrates that GL261 neurospheres exhibit significantly enhanced aggression in syngeneic C57/BL6 mice with functional immunity compared to immunodeficient models, and these syngeneic grafts more accurately recapitulate the histological features of human GBM [2]. This underscores the critical contribution of immune cells and inflammatory mediators to the tumor's response to this compound, suggesting that therapeutic strategies targeting the immune microenvironment may enhance this compound's efficacy.
When designing this compound studies for glioma, careful consideration of animal models is essential for generating translatable data:
For therapy development, research indicates several promising approaches to enhance this compound efficacy:
The transition from preclinical findings to clinical application requires attention to several key factors:
These application notes provide a comprehensive framework for evaluating this compound in preclinical glioma models, with standardized protocols designed to generate reproducible, translatable data that can inform clinical development strategies for this promising therapeutic agent.
The table below summarizes the design of two pivotal clinical trials investigating CED of ACNU.
Table 1: Summary of Clinical Trial Designs for CED of ACNU
| Trial Characteristic | Phase I Trial (2020) [1] | Phase II Trial (2025) [2] |
|---|---|---|
| Study Population | Adults & children (3-81 yrs) with recurrent brainstem gliomas (including DIPG). | Children & young adults (3-21 yrs) with newly diagnosed DIPG. |
| Primary Objective | Determine safety, tolerability, and Maximum Tolerated Concentration (MTC). | Evaluate efficacy, with primary endpoint of 1-year survival rate. |
| Treatment Protocol | ACNU CED + concurrent systemic Temozolomide (150-200 mg/m²/day for 5 days). | ACNU CED as a monotherapy post-radiotherapy. |
| CED Parameters | Volume: Fixed at 7 mL. Concentrations: Escalated from 0.25, 0.5, to 0.75 mg/mL. | Concentration: 0.75 mg/mL. Volume: Cumulative dose of 7 (±0.3) mL. | | Infusion Duration | Approximately 2.5 days [1]. | 2-3 days [2]. | | Real-Time Monitoring | Yes, via Gd-DOTA co-infusion and intermittent MRI [1]. | Implied by the methodology of catheter placement and infusion [2]. |
Efficacy:
Safety:
Table 2: Key Steps in the CED Procedure
| Step | Protocol Details |
|---|---|
| 1. Catheter Insertion | Up to two infusion catheters are stereotactically inserted at the pre-planned coordinates. Post-placement, MRI confirms the final catheter position [1]. |
| 2. Infusate Preparation | The ACNU solution is prepared at the target concentration (e.g., 0.75 mg/mL). For real-time monitoring, Gadolinium-DOTA (Gd-DOTA) is mixed into the infusion solution [1]. |
| 3. Infusion Execution | The infusion is administered continuously over 2.5-3 days in a monitored clinical setting. A positive-pressure pump is used to maintain a constant flow rate to achieve convection [1] [2]. |
| 4. Real-Time Monitoring | The infusion is paused periodically (e.g., 4 times during the process), and the patient undergoes MRI to visualize the distribution of Gd-DOTA, which mirrors the drug distribution. This allows for adjustment of the infusion parameters if leakage is detected [1]. |
| 5. Adjunct Medications | Patients receive steroids and antibiotics throughout the infusion period to manage edema and prevent infection [1]. |
The diagram below illustrates the sequential workflow for the CED of ACNU, from patient screening to follow-up.
Diagram Title: CED of ACNU Clinical Workflow
Early-phase trials demonstrate that CED of ACNU is a technically feasible, well-tolerated, and clinically promising approach for treating DIPG and recurrent brainstem gliomas. The phase II data, showing a 1-year survival rate of 60%, are particularly encouraging for this devastating disease. Future efforts should focus on confirmatory phase III trials, further optimization of catheter design and infusion parameters to improve drug distribution, and exploration of combination therapies with other anticancer agents to enhance efficacy [1] [2].
The following workflow outlines the key stages of liposomal formulation, from initial preparation through to final characterization. This process integrates risk assessment and quality-by-design principles to ensure a reproducible and high-quality product.
This protocol adapts the Direct Pouring Method (DPM) and microfluidics techniques for nimustine encapsulation, focusing on critical process parameters identified through risk assessment [1] [2].
Step 1: Lipid and Drug Preparation Dissolve DSPC, CHOL, PEG-lipid, and this compound in a 3:1 (v/v) ethanol-acetone mixture. Optimal lipid molar ratios from studies are DSPC:CHOL:PEG-lipid at 53:40:5 mol.% [5]. The quantity of CHOL is a key CPP, with typical molar ratios to phospholipid between 1.5 and 2.0 mol/mol [1].
Step 2: Liposome Formation via Microfluidics Use a microfluidic device for controlled synthesis. Inject the lipid-drug organic solution and an aqueous buffer (e.g., ammonium sulfate) into the device at controlled flow rates. This method ensures the formation of liposomes with a narrow size distribution [2].
Step 3: Solvent Removal and Purification Transfer the formed liposomes to a rotary evaporator or use dialysis to remove organic solvents. Purify the liposomes using techniques like dialysis or tangential flow filtration to remove unencapsulated this compound.
Step 4: Active Drug Loading (if applicable) For a remotely loaded formulation, create a transmembrane gradient. Actively load this compound into the pre-formed liposomes by incubating the drug with the liposomal suspension at 60°C for 1 hour. This can achieve loading efficiencies over 95% for similar drugs [5].
Step 5: Final Formulation and Storage Dialyze the final liposomal formulation against the histidine-sucrose buffer to remove external ammonium sulfate and free drug. Filter-sterilize the product and store at 4°C under an inert atmosphere if necessary.
After preparation, liposomes must be rigorously characterized against predefined CQAs. The table below summarizes key analytical methods and target values.
| Critical Quality Attribute (CQA) | Analytical Method | Target / Acceptance Criteria |
|---|---|---|
| Particle Size (Z-average) | Dynamic Light Scattering (DLS) | 100 - 150 nm [1] [3] |
| Size Distribution (Polydispersity Index - PDI) | Dynamic Light Scattering (DLS) | < 0.2 [1] |
| Surface Charge (Zeta Potential) | Laser Doppler Electrophoresis | < -30 mV for high electrostatic stability [1] |
| Encapsulation Efficiency (EE%) | HPLC / Mini-column centrifugation / Dialysis | > 70% [1] |
| Drug Loading Capacity | Calculation (mass drug / mass lipid) | Report value |
| In Vitro Drug Release | Dialysis in PBS / Simulated Biological Media | Sustained release profile over 24-72 hours |
The provided protocol offers a foundational, quality-by-design approach for encapsulating this compound. Future development should focus on:
High-Performance Liquid Chromatography (HPLC) is a standard technique for determining nimustine concentration in biological samples. The following table summarizes a published method for analyzing this compound in blood and brain tissue [1].
| Parameter | Specification |
|---|---|
| Sample Types | Human blood, brain tissue |
| Extraction | Pre-packed Extrelut column; pH 4.52 buffer for blood, pH 5.0 buffer for brain |
| Key Feature | Light-resistant test tubes not required at room temperature |
| Limit of Detection (LOD) | 50 ng/mL (blood), 100 ng/g (brain) |
Methodology Summary [1]:
Information from clinical and veterinary studies provides guidance on this compound handling, though not from a direct laboratory perspective.
| Aspect | Guidance / Observation |
|---|---|
| Product Form | Marketed in powder and solution forms [2]. |
| Administration | Typically administered via intravenous infusion [3]. |
| Stated Concentration | A concentration of 0.75 mg/mL was determined as the recommended dosage in a phase I trial for convection-enhanced delivery (CED) [4]. |
| Stability Concern | Instability of this compound is a known challenge, necessitating specific handling and formulation protocols [4]. |
While the search results lack a specific safety data sheet (SDS) for this compound, they highlight its inherent hazards as a cytotoxic drug.
The diagram below outlines a general workflow for sample preparation and analysis based on the HPLC method [1].
Understanding how this compound is used in research can provide context for its handling.
The search results lack the granular, practical details needed for a complete laboratory protocol. To proceed, I suggest you:
The table below outlines a framework for monitoring and managing myelosuppression, which can be adapted for investigational agents.
| Aspect | Monitoring Parameter | Management Action / Dose Adjustment Criteria |
|---|
| Hematological Monitoring | - Complete Blood Count (CBC) with differential
When developing a combination therapy, a structured experimental protocol is crucial. The following methodology, adapted from a study on a triple-drug combination for relapsed/refractory Acute Myeloid Leukemia (AML), can serve as a template [3].
The diagram below illustrates a logical workflow for managing myelosuppression during a treatment cycle, based on the guidelines above.
Figure 1. Decision workflow for managing hematological toxicity during therapy.
| Mechanism / Strategy | Key Findings | Experimental Evidence / Protocol |
|---|---|---|
| MGMT-Mediated DNA Repair [1] [2] | The MGMT protein repairs O6-alkylguanine DNA lesions, preventing the formation of cytotoxic DNA interstrand cross-links and leading to resistance. | Detection: Evaluate MGMT status via promoter methylation PCR or immunohistochemistry. Inhibition: Use covalent MGMT inhibitors (e.g., O6-benzylguanine/O6-BG). However, these often cause high hematological toxicity [2]. |
| The "Lonidamine (LND) Strategy" [1] | The energy blocker LND reverses resistance via the "HMAGOMR" mechanism: inhibits Hexokinase; causes Mitochondrial dysfunction; inhibits ATP-dependent drug efflux; alters Glutathione/redox homeostasis; increases Oxidative stress; downregulates MGMT via acidification; inhibits energy-dependent DNA Repair [1]. | Protocol:
For a visual summary of the experimental protocol using lonidamine to sensitize glioblastoma cells to this compound, refer to the following workflow:
When designing your studies, please keep the following points in mind:
The diagram below illustrates the cellular mechanism of this compound-induced apoptosis, as identified in recent studies.
A 2025 network meta-analysis identified a this compound combination therapy as the optimal regimen for improving survival in recurrent glioblastoma [2]. The structured protocol below is synthesized from this high-quality evidence.
The following workflow outlines the key stages for implementing this combination therapy in a clinical or research setting.
Q1: What is the primary resistance mechanism against this compound, and how can it be overcome?
Q2: My experimental results show high cytotoxicity in healthy cell lines. How can I improve the therapeutic window?
Q3: Why is this compound considered a cross-linking agent, and what is the biological consequence?
Q4: Are there other clinically relevant nitrosoureas, and how do they compare?
| Drug Name | Key Clinical Uses | Notable Properties |
|---|---|---|
| This compound (ACNU) | Recurrent glioblastoma (in combination) [2] [1] | Lipophilic; crosses blood-brain barrier [1] |
| Carmustine (BCNU) | Brain tumors, lymphoma, multiple myeloma [1] | Available as implantable wafer for local therapy [1] |
| Lomustine (CCNU) | Brain tumors, Hodgkin's lymphoma [1] | Oral administration [1] |
To summarize the optimization of this compound therapies:
The core challenge with nimustine is its rapid degradation in aqueous solution, a characteristic of nitrosourea compounds. The table below summarizes the key stability factors you must control.
| Factor | Effect on Stability | Recommendation |
|---|---|---|
| pH | Highly unstable at neutral/basic pH (pH 7); more stable in acidic conditions (pH 4-5) [1]. | Dissolve and dilute in solutions at pH 4-5. Avoid phosphate-buffered saline (PBS) at pH 7 [1]. |
| Temperature | Degradation accelerates at room temperature [1]. | Keep solutions refrigerated immediately after preparation. Use ice baths during handling [1]. |
| Stability at RT (pH 7) | 5% degradation occurs very rapidly (10-50 minutes) [1]. | Prepare solutions immediately before use. Do not store at room temperature for extended periods [1]. |
This protocol outlines the recommended method for preparing a this compound stock solution for in vitro assays, based on stability data [1].
Reconstitution
Dilution
Storage
For advanced in vivo applications like Convection-Enhanced Delivery (CED), a specific and monitored protocol is used. The following diagram illustrates this workflow.
Key Steps in the CED Protocol [2]:
What is the half-life of this compound in solution at physiological pH? While a precise half-life is not provided, stability data indicates that 5% degradation (t~0.95~) occurs in 10 to 50 minutes at room temperature and pH 7, highlighting its extreme lability under these conditions [1].
Can I prepare a this compound stock solution and freeze it for later use? While some nitrosourea and alkylating agents have been stored frozen for in vitro use, the stability of this compound under these conditions is not well-documented [1]. Freezing is not a recommended standard practice without first establishing stability in your specific solution.
What is the recommended maximum concentration for CED infusion? A Phase I trial established that a concentration of 0.75 mg/mL (in a fixed volume of 7 mL), infused with real-time monitoring, was the recommended dosage and was well-tolerated [2].
Basic Pharmacological Profile
This compound is a nitrosourea alkylating agent valued in neuro-oncology for its ability to cross the BBB [1]. This property is due to its high lipophilicity [1]. After systemic administration, concentrations in the cerebrospinal fluid (CSF) can reach 15–30% of plasma levels [1], which is a significant percentage for a chemotherapeutic agent.
Mechanism of Action and Limitations this compound exerts its antitumor effect by alkylating DNA, which leads to DNA cross-links and ultimately disrupts cellular replication [1]. However, its clinical use faces challenges:
To overcome the BBB and increase drug concentration in brain tumors, several advanced methods have been investigated. The table below summarizes the key approaches applicable to this compound.
| Method | Core Principle | Key Findings/Outcomes | Associated Challenges |
|---|---|---|---|
| Convection-Enhanced Delivery (CED) [3] | Uses a pressure gradient to infuse drugs directly into brain tissue, bypassing the BBB. | Safe and feasible in patients; demonstrated antitumor activity in recurrent brainstem gliomas [3]. | Technically complex; requires specialized equipment and planning to manage backflow and ensure targeted distribution [3]. |
| Local Delivery-Induced BBB Opening [4] | Local infusion of ACNU can transiently disrupt the BBB, creating a window for systemic drugs to enter. | In rat models, BBB was open ~7-12 days post-CED; combining CED of ACNU with systemic doxorubicin prolonged survival [4]. | Optimal timing is critical; the effect is temporary and must be leveraged within a specific window [4]. |
| Polymer Wafer Implantation [5] | Biodegradable wafers placed in the tumor resection cavity provide sustained local drug release. | Approved approach using carmustine (Gliadel); modest survival benefit in glioblastoma [5]. | Invasive (requires surgery); limited to resectable tumors; not yet clinically demonstrated with this compound. |
Based on a Phase I clinical trial for recurrent brainstem gliomas, here is a detailed methodology for CED of this compound [3].
1. Preoperative Planning
2. Infusion Procedure
3. Safety and Efficacy Assessment
The following diagram illustrates the decision pathway for selecting and implementing a this compound delivery strategy, incorporating key experimental steps and considerations.
The table below summarizes the primary mechanisms of resistance to nimustine and the corresponding experimental strategies to overcome them, as identified in recent literature.
| Mechanism of Resistance | Proposed Solution / Sensitizing Strategy | Key Findings / Mode of Action | Relevant Experimental Models |
|---|---|---|---|
| MGMT-mediated DNA repair [1] | Co-administration with Lonidamine (LND) [1] | LND induces intracellular acidification, which nearly completely downregulates MGMT expression, preventing repair of ACNU-induced DNA lesions. [1] | Human glioblastoma cell lines (SF763, SF126); SF763 mouse xenografts. [1] |
| Drug Efflux & Detoxification [1] | Co-administration with Lonidamine (LND) [1] | LND suppresses ATP-dependent drug efflux and inhibits GSH-mediated detoxification by disrupting redox homeostasis. [1] | Human glioblastoma cell lines (SF126, SF763). [1] |
| Enhanced DNA Repair Capacity [1] | Co-administration with Lonidamine (LND) [1] | LND inhibits energy-dependent DNA repair pathways by depleting cellular ATP. [1] | Human glioblastoma cell lines (SF126, SF763). [1] |
| Cellular Plasticity & Heterogeneity [2] [3] | Target phenotypic plasticity (Emerging area) | Tumor cells can change appearance/state to resist therapy without genetic mutation. Strategies aim to target unique proteins expressed during state shifts. [3] | Analysis of patient tumor pre-/post-immunotherapy. [3] |
| Dual-Action Alkylating-HDAC Inhibitor [4] | Use of Tinostamustine (investigational drug) | First-in-class agent combines bifunctional alkylating activity with pan-histone deacetylase (HDAC) inhibition. HDAC inhibition may disrupt DNA repair and reverse epigenetic-driven resistance. [4] | Currently in GBM AGILE Phase 2/3 adaptive platform trial for newly diagnosed and recurrent GBM. [4] |
Here are detailed methodologies for key experiments cited in the troubleshooting guide, particularly for investigating the combination of Lonidamine (LND) and this compound (ACNU).
This protocol is adapted from studies demonstrating the synergistic effect of LND in sensitizing glioblastoma cells to ACNU. [1]
This protocol outlines the key steps for validating the LND+ACNU combination in a rodent model. [1]
The following diagrams illustrate the core mechanisms of this compound resistance and the multi-faceted strategy by which Lonidamine overcomes it.
Q1: What is Nimustine's mechanism of action? this compound (ACNU) is a chloroethylnitrosourea (CENU) alkylating agent. Its primary antitumor activity comes from its ability to form lethal DNA interstrand cross-links (ICLs) between guanine and cytosine bases, which disrupts cellular replication [1] [2]. It is highly lipophilic, giving it excellent penetration of the blood-brain barrier, making it particularly relevant for treating central nervous system tumors like glioblastoma [3].
Q2: What are the key stability concerns for this compound solutions? A major concern is its pH-dependent decomposition. This compound is highly unstable in neutral phosphate-buffered saline (PBS), degrading rapidly at pH 7. Its stability increases significantly when the pH is reduced to the acidic range (pH 4-5) and when refrigerated [4].
Q3: How can resistance to this compound be overcome in experiments? A key resistance mechanism involves the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT). Recent studies show that the energy blocker Lonidamine (LND) can act as a chemosensitizer. It reverses resistance through a multi-faceted "HMAGOMR" mechanism, which includes downregulating MGMT expression via intracellular acidification and inhibiting energy-dependent DNA repair processes [1].
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Rapid loss of drug efficacy | Solution degradation at neutral pH or room temperature [4] | Prepare solution immediately before use in acidic buffer (pH 4-5); keep refrigerated and minimize storage time. |
| Low cytotoxic effect in glioblastoma cell lines | High MGMT-mediated DNA repair [1] | Co-treat with a chemosensitizer like Lonidamine (LND); use MGMT-negative cell lines for initial studies. |
| Inconsistent in vivo results | Inefficient drug delivery across the Blood-Brain Barrier (BBB) [5] | Consider alternative delivery methods like Convection-Enhanced Delivery (CED) for brain tumors [5]. |
| Unclear drug-DNA interaction in assays | Lack of direct molecular binding data [2] | Use ATR-FTIR or CD spectroscopy to confirm major groove binding and conformational changes in DNA [2]. |
The table below summarizes key stability data for nitrosourea drugs like this compound, based on general findings for this class of compounds [4].
| Condition | Stability (Time for 5% Degradation) | Recommendations |
|---|---|---|
| PBS, pH 7, Room Temp | ~10-50 minutes | Avoid for long-term storage or preparation. |
| PBS, pH 7, Refrigerated | ~10x increase vs. room temp | Preferable for short-term holding. |
| Acidic Medium, pH 4-5 | ~5-10x increase vs. pH 7, RT | Recommended for preparing stock solutions. |
| Frozen Storage | Varies; insufficient data for all drugs | Feasible for some nitrosoureas, but stability should be verified. |
This protocol is adapted from a study investigating the molecular binding of this compound to DNA [2].
This protocol is based on a 2024 study that demonstrated the efficacy of Lonidamine (LND) as a chemosensitizer for this compound in glioblastoma models [1].
The following diagram illustrates the multi-faceted "HMAGOMR" mechanism through which Lonidamine sensitizes glioblastoma cells to this compound, as revealed by recent research [1].
The following table summarizes solvent compatibility and standard stock solution preparation for nimustine hydrochloride, the commonly used salt form due to its enhanced water solubility [1].
| Solvent | Compatibility & Solubility | Recommended Stock Concentration | Storage & Stability |
|---|---|---|---|
| DMSO | Highly compatible. Solubility: ≥ 62.5 mg/mL (202.17 mM) [1]. | 10-100 mM | Aliquot and store at -80°C (6 months) or -20°C (1 month). Protect from moisture and light [1]. |
| Water | Compatible. The hydrochloride salt form boasts enhanced water solubility [2] [1]. | Varies based on application. | Prepare fresh solutions for best results, or follow specific storage recommendations for aqueous formulations. |
For in vivo studies, the following ready-to-use formulations can be prepared from the DMSO stock solution [1]:
| Formulation | Composition | Final Concentration |
|---|---|---|
| Solution 1 | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.08 mg/mL (6.73 mM) |
| Solution 2 | 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (6.73 mM) |
| Solution 3 | 10% DMSO + 90% Corn Oil | ≥ 2.08 mg/mL (6.73 mM) |
Q1: Why is my this compound solution precipitating upon dilution into the aqueous cell culture medium?
Q2: I observe unexpected toxicity or lack of efficacy in my cell assays. What could be wrong?
Q3: Which form should I use for my experiments, this compound or this compound hydrochloride?
The diagram below illustrates the mechanism of action of this compound as an alkylating agent.
The following diagram outlines a general workflow for conducting in vitro experiments with this compound.
The table below summarizes the primary local administration methods for nimustine, which help bypass the blood-brain barrier and increase drug concentration at the tumor site.
| Administration Method | Key Optimization Parameters | Reported Outcomes & Efficacy |
|---|
| Convection-Enhanced Delivery (CED) [1] | Concentration: 0.25 - 0.75 mg/mL (in rats); Recommended: 0.75 mg/mL. Volume: 7 mL (fixed volume). Infusion Rate: Over 2.5 days. Real-time Monitoring: Co-infusion with Gd-DOTA for MR imaging. Combination Therapy: With systemic Temozolomide (150-200 mg/m²/day for 5 days). | Antitumor Activity: Demonstrated radiographic changes and prolonged survival. Toxicity: Minimal drug-associated toxicity when monitored. | | Cerebrospinal Fluid (CSF) Perfusion [2] | Route: Infused via Ommaya's reservoir to lateral ventricle, drained from lumbar spine. Perfusion Duration: 1 hour. Pharmacokinetics: Drug concentration in CSF peaks at ~40 min; half-lives: ACNU (0.2-1.1 h), MTX (2.8-13.5 h), Ara-C (1.8-6.3 h). | Exposure: Achieves high local drug concentration with low plasma levels, minimizing systemic effects. Feasibility: Effective for disseminated brain and spinal cord tumors. | | Intravenous (IV) in Canine Models [3] [4] | Dosage: 20-25 mg/m² (starting dose in dogs). Dosing Interval: 21 days (3-week cycle). DLT/MTD: Neutropenia is the dose-limiting toxicity (DLT); Maximum Tolerated Dose (MTD) in dogs is 25 mg/m². | Efficacy: In refractory canine lymphoma, 33% achieved Complete Response (CR), 44% Stable Disease (SD). Toxicity: Grade 4 neutropenia and thrombocytopenia observed; manageable with support. |
Q1: What is the primary advantage of using CED over systemic administration for brain tumors? CED uses a pressure gradient to convect drugs directly through the interstitial space of the brain, bypassing the blood-brain barrier. This allows for high local concentrations of this compound (e.g., 0.75 mg/mL) while minimizing systemic exposure and associated toxicities [1].
Q2: How can I plan and monitor the CED procedure to ensure successful drug distribution?
Q3: What are the critical pharmacokinetic properties to consider for CSF perfusion? During a 1-hour CSF perfusion, this compound concentrations peak in the drained CSF around 40 minutes after the start of perfusion. Its half-life in the CSF is very short (0.2 - 1.1 hours), becoming undetectable within 6 hours. This allows for high-dose exposure within a short timeframe [2].
Q4: What is the recommended starting dose for this compound in a new in vivo study? For intravenous studies in canine models, a starting dose of 25 mg/m² is recommended, with a dosing interval of 21 days [3] [4]. For direct intracranial delivery via CED in rodent models, a concentration of 0.25 mg/mL can be a starting point for escalation [1].
Q5: What are the most common adverse effects and how can they be managed?
To help visualize the core experimental processes, here are workflows for the key administration methods.
This workflow highlights the critical steps of preoperative planning and real-time monitoring to ensure successful drug delivery to the target area [1].
This timeline illustrates the critical period for hematological monitoring following intravenous administration, with the neutrophil nadir typically occurring around day 7 [3] [4].
For a quick comparison, the following table summarizes the core parameters from two established HPLC methods for determining nimustine.
| Parameter | Method for Blood & Brain Analysis [1] | Method on Newcrom R1 Column [2] |
|---|---|---|
| Application Matrix | Human blood, brain tissue | Not specified (pharmacokinetics suggested) |
| Extraction Method | Solid-phase extraction (pre-packed Extrelut column) with pH-specific buffers (pH 4.52 for blood, pH 5.0 for brain) | Not specified in detail |
| Column Type | Not specified in abstract | Newcrom R1 (reverse-phase with low silanol activity) |
| Mobile Phase | Not specified in abstract | Acetonitrile, Water, Phosphoric Acid* |
| Detection Limit | 50 ng/mL (blood), 100 ng/g (brain) | Not specified |
| Key Characteristics | Simple, rapid; light-resistant tubes not required at room temperature | Mass-spec compatibility possible (replace phosphoric acid with formic acid); scalable for UPLC or preparative separation |
Note: For mass spectrometry (MS) compatibility, phosphoric acid should be replaced with formic acid [2].
Here are solutions to some common challenges you might face during this compound analysis.
Q1: How can I improve the peak shape for this compound in my HPLC method?
Q2: My method requires MS compatibility. What mobile phase modification should I make?
Q3: How can I efficiently extract this compound from complex biological matrices like blood or brain tissue?
Q4: What is a critical stability consideration when working with this compound solutions?
Below is a detailed workflow for the determination of this compound in human blood and brain tissue using HPLC, based on the established method [1].
When developing or adapting a method, keep these points in mind:
| Study Type | Key Experimental Findings | Experimental Methodology |
|---|
| Clinical Study (2014) | • Population: 135 patients with newly diagnosed GBM [1]. • Result: TMZ group showed superior median OS (Multivariate Cox analysis: HR 0.45 for OS, p=0.002) [1] [2]. | • Patients underwent extensive tumor resection followed by radiation and chemotherapy [1]. • Groups: 34 patients received TMZ; 101 received ACNU-based chemotherapy (plus teniposide or cisplatin) [1]. • Analysis: Efficacy was based on OS and PFS, adjusting for age, performance status, extent of resection, and MGMT status [1]. | | Pre-Clinical Study (2021) | • Model: Used human TMZ-resistant GBM cell lines (TMZ-R-cells) and mouse models [3]. • Result: CCNU and ACNU demonstrated efficient antitumor effects on TMZ-R-cells, both in vitro and in vivo, while TMZ did not [3]. | • TMZ-R-cells were established by continuous culture of GBM cells under TMZ treatment for over a year [3]. • Drug effects were analyzed through cell counting assays, cell death assays, and measuring DNA damage response [3]. • In vivo survival was assessed in mice implanted with TMZ-R-cells and treated with the drugs [3]. | | Network Meta-Analysis (2025) | • Analysis: Compared TMZ+radiotherapy (standard care) with 11 combination therapies [4]. • Result: For recurrent GBM, the combination of nimustine with standard treatment ranked best for improving OS and PFS with a favorable safety profile [4]. | • A systematic search of PubMed, Cochrane Library, and EMBASE was conducted for eligible studies [4]. • Outcomes included PFS, OS, and grade 3-5 adverse events. Therapies were ranked using network meta-analysis [4]. |
Although TMZ and ACNU have different primary mechanisms, they can activate a shared signaling pathway that leads to cancer cell death.
The following diagram illustrates this common downstream apoptotic pathway triggered by both drugs, as identified in glioma cell line studies [5] [6].
The key mechanistic insight is that despite their different initial DNA lesions, both drugs can converge on the JNK/c-Jun signaling pathway to induce cell death via the pro-apoptotic protein BIM. This shared route may explain the efficacy of both agents in sensitive cells [5] [6].
| Toxicity Type | Nimustine (ACNU) | Carmustine (BCNU) | Comparative Notes & Evidence |
|---|---|---|---|
| Hematological Toxicity | Common, often dose-limiting. Grade 3/4 events frequent in combination therapy [1]. | Common; delayed & cumulative myelosuppression is a hallmark. Nadir: platelets ~27 days, leukocytes ~35 days [2]. | Both cause significant myelosuppression. Toxicity is a primary reason for use limitations [2] [3]. |
| Pulmonary Toxicity | Not prominently featured in results. | Dose-dependent pulmonary fibrosis; occurs in 10-30% of patients, can be fatal [2]. | Carmustine has a well-defined, significant risk of pulmonary fibrosis; this is a major differentiating toxicity [2]. |
| Neurotoxicity (Direct) | In CED for DIPG: potential for brain edema, headache, motor weakness [4]. | Can cause leukoencephalopathy, cognitive impairment, seizures [5]. | Both can be neurotoxic, but administration route critically influences risk (e.g., high local concentration with CED) [4] [5]. |
| Ocular Toxicity | Water-soluble; significantly less associated with ocular pain & blindness during intracarotid infusion [6]. | Frequent ocular pain, scleral redness; risk of retinal & optic nerve damage, possibly linked to ethanol diluent [6]. | A key practical difference. This compound may be preferable for intracarotid administration due to lower ocular toxicity [6]. |
| Hepatotoxicity | Not prominently featured in results. | Reversible enzyme elevation, hepatomegaly, necrosis in up to 26% of patients [2]. | Hepatotoxicity is a recognized risk with nitrosoureas [2]. |
| Nephrotoxicity | Not prominently featured in results. | Dose-dependent; can lead to renal impairment, uremia [2]. | Nephrotoxicity is a recognized risk with nitrosoureas [2]. |
Supporting data for the table above comes from specific study designs and experimental models.
Hematological Toxicity Evidence
Ocular Toxicity Evidence
Comparative Cytotoxicity & MGMT Depletion (Preclinical Data)
The experimental workflow and key finding from this preclinical study can be summarized as follows:
For researchers and clinicians, the choice between these agents involves weighing specific compound properties and clinical context:
It is important to note that much of the comparative data, especially regarding pulmonary and ocular toxicity, comes from older studies. The ongoing development of novel agents like tinostamustine (a dual-acting alkylating and HDAC inhibiting agent) highlights the field's continued efforts to improve the therapeutic index of this drug class [8].
The table below summarizes the key quantitative data from experimental studies on Nimustine-DNA interaction.
| Parameter | Reported Value | Experimental Method | Interpretation |
|---|---|---|---|
| Binding Constant (K𝑎) | ( 3.27 \times 10^3 \text{M}^{-1} ) | UV-Visible Spectroscopy [1] | Suggests a moderate affinity interaction [1]. |
| Free Energy Change (ΔG) | -4.79 kcal/mol | UV-Visible Spectroscopy [1] | The negative value confirms a spontaneous binding reaction [1]. |
| Enthalpy Change (ΔH) | Positive (Endothermic) | Isothermal Titration Calorimetry (ITC) [2] | |
| Entropy Change (ΔS) | Positive | Isothermal Titration Calorimetry (ITC) [2] | The reaction is entropy-driven, pointing to hydrophobic interactions as a key force [2]. |
Here are the methodologies used in the studies to obtain the aforementioned data.
This method determines the binding constant by observing changes in the absorption spectrum of DNA or the drug upon complex formation.
ITC is considered the "gold standard" for studying biomolecular interactions, as it directly measures the heat released or absorbed during binding, allowing for the simultaneous determination of K𝑎, ΔH, ΔG, and ΔS in a single experiment [2].
Advanced spectroscopic techniques provide a deeper insight into the nature of the interaction, which is crucial for understanding the drug's mechanism of action.
The following diagram illustrates the workflow for characterizing this compound-DNA binding, integrating the methodologies discussed.
For a more comprehensive comparison, you could explore other established methods for studying protein-DNA interactions, such as the Electrophoretic Mobility Shift Assay (EMSA) or Chromatin Immunoprecipitation (ChIP), although these were not used in the cited this compound studies [4]. Furthermore, molecular docking simulations have predicted that the interaction is primarily stabilized by van der Waals forces and hydrogen bonding, which aligns well with the experimental thermodynamic data [1].
| Cell Line / Model | Assay Type | Treatment Conditions | Key Findings (IC50/Effect) | Citation |
|---|---|---|---|---|
| SF126 (human glioblastoma) | Cell survival (CCK-8) | ACNU alone | IC50: 480 μM | [1] |
| SF763 (human glioblastoma) | Cell survival (CCK-8) | ACNU alone | IC50: 1445 μM | [1] |
| SF763 (resistant xenograft) | In vivo tumor growth | LND + ACNU vs. ACNU alone | Significant tumor growth inhibition with combination therapy | [1] |
| U-87 MG (human glioma) | Cell viability (MTT) | Nimustine alone | IC50: 0.84 μM | [2] |
| LN-229 (human glioma) | Apoptosis analysis | 50 μM ACNU for 72-120 hrs | Time-dependent apoptosis induction | [2] |
| U251 & U87MG (human glioma) | Apoptosis (Annexin V/PI) & Proliferation (CFSE) | 7579 mAb + ACNU vs. single agents | Enhanced apoptosis and inhibited proliferation synergistically | [3] |
Here are the methodologies for the most relevant assays used in the cited studies.
Cell Viability CCK-8 Assay [1]:
Apoptosis Detection by Annexin V-FITC/PI Staining [1] [3]:
Colony Formation Assay [1]:
This compound's cytotoxicity primarily stems from inducing DNA cross-links, triggering a DNA damage response and apoptosis.
Diagram: ACNU-Induced Apoptosis via DNA Damage and JNK/BIM Pathway. This compound alkylates DNA, leading to interstrand cross-links that trigger the DNA damage response. This activates the MAPK pathway, specifically JNK and c-Jun, which in turn activates the AP-1 transcription factor. AP-1 induces the expression of the pro-apoptotic protein BIM, ultimately leading to caspase-mediated apoptosis [2] [4].
The table below summarizes the four major radioactive metabolites of this compound (ACNU) identified in rat urine after intravenous administration, as reported in a 1985 study [1].
| Metabolite ID | Metabolite Name (Structure) | Key Characteristics |
|---|---|---|
| M-D | 1-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-5-hydroxy-2-imidazolidinone | Main metabolite; an imidazolidinone compound. |
| M-C | 1-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-5-hydroxy-3-nitroso-2-imidazolidinone | Major metabolite; a nitrosated form of M-D. |
| M-B | 1-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-3-(2-chloroethyl)urea | Major metabolite; the denitrosated derivative of ACNU. |
| M-A | 3,4-dihydro-7-methylpyrimido[4,5-d]pyrimidin-2-(1H)-one | Major metabolite; a cyclized pyrimidopyrimidine compound lacking the ethylene moiety. |
The foundational study used the following methodology to identify these metabolites [1]:
For a comprehensive comparison guide, understanding this compound's mechanism and resistance is crucial. The following diagram illustrates its journey from administration to cell death and the key resistance mechanism.
This compound is a chloroethylnitrosourea (CENU) alkylating agent [2] [3]. Its anti-tumor activity is primarily due to the formation of DNA interstrand cross-links (ICLs), which are highly cytotoxic lesions that block DNA replication and transcription [2] [3]. The diagram shows this process is supported by activation of signaling pathways like JNK/c-Jun, leading to the induction of the pro-apoptotic protein BIM, which promotes programmed cell death [4].
A key mechanism of tumor resistance to this compound involves the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT). MGMT directly repairs the initial O6-alkylguanine lesion, preventing the formation of lethal cross-links [5]. The energy blocker Lonidamine can reverse this resistance by downregulating MGMT expression, among other mechanisms [5].
The metabolite data comes from a single, older animal study [1]. For a modern comparison guide, you may need more current data. Here are suggestions for further research:
The correlation between Nimustine and MGMT is supported by specific experimental data and methodologies that are crucial for researchers to understand.
Clinical Correlation Study: A 2003 clinical study investigated the relationship in 18 glioblastoma patients treated with this compound (ACNU)-based chemotherapy [1].
Preclinical Evidence in Resistant Cancers: A 2021 study provided important insights into this compound's potential against tumors that have developed resistance to Temozolomide (TMZ), another common alkylating agent [2].
Accurately determining MGMT status is critical for correlating it with drug response. The most common methods used in research are summarized below.
| Method | What It Measures | Key Advantages | Key Limitations / Disadvantages |
|---|---|---|---|
| Immunohistochemistry (IHC) | MGMT protein expression levels in tissue. | Distinguishes tumor from non-tumor cells; widely available. | Semi-quantitative; subjective interpretation [3] [4]. |
| Methylation-Specific PCR (MSP) | Methylation status of the MGMT gene promoter. | High sensitivity; common in clinical trials. | Semi-quantitative; does not show exact methylation locations [3] [4]. |
| Pyrosequencing | Quantitative methylation level at individual CpG sites in the promoter. | Quantitative and highly reliable. | Requires specialized equipment and protocols [3]. |
A systematic review has shown that protein expression by IHC does not always agree with promoter methylation status by MSP, suggesting these methods may identify different patient groups and should not be used interchangeably [4]. A combination of IHC and quantitative MSP may offer high sensitivity and specificity for predicting MGMT status [3].
The relationship between this compound and MGMT has direct applications in designing experiments and clinical research. The following diagram illustrates a generalized experimental workflow for evaluating this compound efficacy in a preclinical glioma model, incorporating MGMT status analysis.
Based on the evidence, here are key considerations for research and drug development:
The table below summarizes key chemical characteristics of nimustine (also known as ACNU) based on available literature. While these properties are related to overall stability, they do not specifically confirm or quantify photostability.
| Property | Description | Relevance to Stability |
|---|---|---|
| Chemical Class [1] | Nitrosourea (alkylating agent) | The nitrosourea group is generally reactive and can be susceptible to decomposition. |
| Solubility [2] | Water-soluble (as this compound hydrochloride) | May influence the choice of solvent for stability-testing protocols. |
| Primary Stability Concern [1] | Spontaneous decomposition at physiological pH | Indicates the molecule is inherently unstable and degrades in solution, which is a key factor in its mechanism of action [1]. |
One source notes that this compound undergoes spontaneous decomposition at physiological pH [1]. This inherent instability in solution is a strong indicator that the drug requires careful handling and specific storage conditions, which likely includes protection from light, even though direct photostability data is not available.
In the absence of published data, you can establish this compound's photostability using standardized regulatory guidelines. The International Council for Harmonisation (ICH) guideline Q1B provides a validated methodology for photostability testing of new drug substances and products.
The workflow below outlines the core process.
Key Experimental Parameters Based on ICH Q1B:
For a drug like nimustine, purity analysis is critical. The focus is often on identifying and quantifying specific, harmful impurities. The table below summarizes the key aspects based on general pharmaceutical analysis practices, particularly for nitrosamine-containing compounds [1].
| Aspect | Description & Relevance to this compound |
|---|---|
| Primary Concern | Detection of N-Nitrosamine Impurities (NAIs); confirmed carcinogenic/genotoxic potential [1] |
| Analytical Challenge | Requires extremely sensitive techniques to detect NAIs at trace levels (low parts-per-billion or trillion) [1] |
| Core Techniques | Liquid/Gas Chromatography with Mass Spectrometry (LC-MS/GC-MS) are foundational. High-Resolution Mass Spectrometry (HRMS) is increasingly used [1] |
| Regulatory Driver | Stringent guidelines from agencies (e.g., US FDA, EMA) mandate control of NAIs, triggering product recalls [1] |
The following diagram illustrates a high-level workflow for analyzing impurities in pharmaceuticals like this compound. This process ensures that any harmful substances are identified and quantified to meet safety standards [1].
The following table summarizes the key interactions of nimustine with DNA and RNA, highlighting its alkylating and cross-linking actions [1] [2].
| Feature | DNA Interaction [1] | RNA (tRNA) Interaction [2] |
|---|---|---|
| Primary Binding Site | Major groove | Guanine and cytosine residues; preliminary binding with uracil |
| Specific Base Interactions | Guanine (C6=O6) and Thymine (C4=O4) | - |
| Conformational Change | Perturbation of native B-DNA; partial transition to C-form | - |
| Thermodynamics | Entropy-driven, endothermic reaction (suggests hydrophobic interactions) | - |
| Molecular Docking Binding Energy | - | -4.68 kcal/mol |
| Hydrogen Bonds Formed | - | Two (with U52 and A62 residues) |
| Key Mechanism | Major groove-directed alkylation; can lead to interstrand cross-linking [3] | Alkylation |
Here are the methodologies used in the search results to characterize this compound's interactions with biomolecules.
This protocol outlines the process for studying this compound's interaction with calf thymus DNA.
This protocol describes the investigation of this compound's interaction with tRNA from Baker's yeast.
While a validated spectroscopic method for this compound is not available, the ICH Q2(R2) guideline [4] [5] and a published method for another drug [6] provide a framework. To develop and validate a method like UV-Vis spectroscopy for this compound, you would need to establish and report the following parameters:
| Validation Parameter | Objective & Typical Procedure |
|---|---|
| Linearity & Range | Establish a linear relationship between concentration and absorbance. Prepare and measure standard solutions across a range (e.g., 5-50 μg/mL) and calculate the correlation coefficient (R²). |
| Accuracy | Determine the closeness to true value. Perform a recovery study by spiking known amounts of this compound into a placebo or formulation and analyzing the percentage recovered. |
| Precision | Assess repeatability (intra-day) and intermediate precision (inter-day, different analysts). Analyze multiple replicates of the same sample and calculate the %RSD. |
| Specificity | Prove the method can distinguish this compound from impurities or degradation products. Analyze samples after forced degradation (e.g., acid/base hydrolysis, oxidation). |
| LOD & LOQ | Determine detection and quantitation limits. Calculate based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3σ/S, LOQ = 10σ/S). |
| Robustness | Evaluate method resilience to small, deliberate parameter changes (e.g., temperature, wavelength variation). |
| Comparison Context | Key Findings on this compound (ACNU) | Experimental Model | Reference |
|---|---|---|---|
| vs. Temozolomide (TMZ) in Glioblastoma (GBM) | Efficient antitumor effect on TMZ-resistant GBM cells; TMZ efficacy was significantly reduced. | In vitro & in vivo using TMZ-resistant human GBM cell lines (U87, U251, U343) [1]. | [1] |
| Alongside other Nitrosoureas (e.g., Lomustine/CCNU) in GBM | Both CCNU and ACNU demonstrated efficient antitumor effects on TMZ-resistant GBM cells and prolonged survival in mice [1]. ACNU is noted for its high water-solubility [2]. | In vitro & in vivo (mouse model) with TMZ-resistant human GBM cells [1]. | [1] [2] |
| Local vs. Systemic Delivery for Brain Tumors | Convection-Enhanced Delivery (CED) of ACNU resulted in robust drug distribution in rodent brain, delayed clearance, induced tumor infiltration of CD4/CD8 lymphocytes, and showed efficacy in a Phase II trial for pediatric brainstem glioma [2] [3]. | Rodent brain tumor models (9L gliosarcoma), mass spectrometry imaging, and a multicenter Phase II clinical trial in pediatric DIPG patients [2] [3]. | [2] [3] |
| In Melanoma Treatment | Used historically in the DAV regimen (with dacarbazine and vincristine) for advanced melanoma, though its role has diminished with newer therapies [4]. | Clinical practice (Japan); dedicated clinical trials for this specific regimen were not cited [4]. | [4] |
For researchers looking to replicate or understand the key studies, here is a detailed look at the methodologies used.
This study directly compared the effects of ACNU, CCNU, and TMZ.
This research characterizes the distribution and local effect of ACNU when delivered directly to the brain.
As a chloroethyl-nitrosourea compound, this compound functions primarily as an alkylating agent [5]. The following diagram illustrates its key mechanism leading to DNA cross-linking, which is central to its cytotoxic effect.
This mechanism is crucial for its activity against brain tumors, as its lipophilic nature allows it to cross the blood-brain barrier [5]. The DNA cross-links prevent DNA replication and transcription, ultimately triggering apoptosis in cancer cells.
The table below summarizes the key pharmacokinetic and property information found in the search results for several nitrosourea agents.
| Drug Name | Key Pharmacokinetic & Property Findings | Supporting Data / Context |
|---|---|---|
| Nimustine (ACNU) | High lipophilicity; crosses BBB effectively [1]. CSF concentration approx. 23% of plasma levels [2]. Hydrophilic nature allows significant BBB passage (up to 30%) [3]. | A phase I trial in dogs determined the maximum tolerated dose (MTD) to be 25 mg/m², with neutropenia as the dose-limiting toxicity [3]. |
| Carmustine (BCNU) | Lipophilic; readily crosses BBB [1]. Rapid clearance from CSF limits drug exposure in CNS [2]. | Can be administered intravenously or used locally as a wafer (Gliadel) implanted in the brain [1]. |
| Lomustine (CCNU) | Lipophilic; readily crosses BBB [1]. Readily absorbed from GI tract within 3 hours of oral administration [1]. | Orally administered; metabolites interfere with RNA and DNA synthesis [1]. |
| Fotemustine | Lipophilic; crosses BBB easily [2]. CSF concentration approx. 23% of plasma levels [2]. | Used as a second-line chemotherapy for recurrent high-grade gliomas in some European countries [2]. |
The search results provide insights from specific studies that contribute to the understanding of this compound's profile:
For researchers looking to understand the methodology behind the data, here are summaries of the key experimental approaches.
The following diagram illustrates the shared mechanism of action of nitrosourea compounds and the key property that makes them suitable for treating brain tumors.
| Trial Phase | Patient Population | Treatment Protocol | Response Rate (RANO Criteria) | Overall Survival | Key Findings |
|---|---|---|---|---|---|
| Phase II [1] | Pediatric DIPG (n=20 evaluable) | CED of ACNU (0.75 mg/mL to 7 mL) post-radiotherapy | 35% (1 Complete Response, 6 Partial Responses) | Median OS: 15 months; 1-year survival rate: 60% (from start of radiotherapy) | Demonstrated potential efficacy in a treatment-resistant tumor; stable disease achieved in 9 additional patients. |
| Phase I [2] | Recurrent brainstem gliomas (n=16) | CED of ACNU (dose-escalation: 0.25-0.75 mg/mL) + systemic temozolomide | Antitumor activity confirmed via radiographic assessment | Prolonged overall survival observed (specific rates not provided) | Established 0.75 mg/mL as the recommended concentration; treatment was well-tolerated. |
To help your audience evaluate the data, here are the methodologies from the key trials.
The following diagram illustrates the workflow for treatment and response assessment from the Phase II trial:
Acute Toxic